2,6-Heptanediol
Description
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Properties
IUPAC Name |
heptane-2,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(8)4-3-5-7(2)9/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIMXLFSRSPFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317449 | |
| Record name | 2,6-Heptanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5969-12-0 | |
| Record name | 2,6-Heptanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Heptanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2,6-Heptanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-heptanediol, a molecule of interest in various chemical and pharmaceutical research domains. This document details plausible synthetic routes, experimental protocols, and in-depth characterization methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process involving the formation of the precursor 2,6-heptanedione, followed by its reduction to the target diol.
Step 1: Synthesis of 2,6-Heptanedione
A viable method for the synthesis of 2,6-heptanedione involves the reaction of diketene with formaldehyde.
Experimental Protocol: Synthesis of 2,6-Heptanedione from Diketene and Formaldehyde
-
Materials:
-
Diketene
-
Formaldehyde solution (37%)
-
Benzene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a well-ventilated fume hood, a mixture of diketene (2.0 moles) and 37% formaldehyde solution (1.0 mole) in water is prepared.
-
The heterogeneous mixture is stirred vigorously and warmed to approximately 40°C. The reaction is exothermic and may require initial cooling to maintain this temperature.
-
The reaction is maintained at 40°C for 24 hours.
-
After cooling to room temperature, the reaction mixture is saturated with sodium chloride.
-
The precipitated oil is extracted three times with benzene.
-
The combined benzene extracts are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude 2,6-heptanedione is purified by vacuum distillation.[1]
-
Step 2: Reduction of 2,6-Heptanedione to this compound
The reduction of the diketone to the diol can be accomplished via catalytic hydrogenation or with a chemical reducing agent such as sodium borohydride.
Experimental Protocol: Catalytic Hydrogenation of 2,6-Heptanedione
-
Materials:
-
2,6-Heptanedione
-
Acetic acid
-
Sulfuric acid (catalytic amount)
-
5% Palladium on charcoal (Pd/C)
-
Pentane
-
Water
-
-
Procedure:
-
A mixture of 2,6-heptanedione (10-20 mmol) in 50-100 mL of acetic acid containing a catalytic amount of sulfuric acid is prepared.
-
The mixture is hydrogenated over 5% palladium on charcoal in a medium-pressure shaker-type apparatus.
-
The reaction is conducted at an internal temperature of 50-80°C until hydrogen uptake ceases.
-
The reaction mixture is diluted with water and extracted with pentane.
-
The organic layer is washed with water and dried over a suitable drying agent.
-
The solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.[2]
-
Alternative Experimental Protocol: Reduction with Sodium Borohydride
-
Materials:
-
2,6-Heptanedione
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2,6-heptanedione in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution with stirring. The amount of NaBH₄ should be in molar excess to reduce both ketone functionalities.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its physical and spectroscopic properties.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [3][4] |
| Molecular Weight | 132.20 g/mol | [3][4] |
| Boiling Point | 233.2 °C at 760 mmHg | [5] |
| Density | 0.945 g/cm³ | [6][5] |
| Flash Point | 119.6 °C | [6][5] |
| Refractive Index | 1.448 | [6] |
| LogP | 0.8 | [4] |
| Topological Polar Surface Area | 40.5 Ų | [3][4] |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | m | 2H | H-2, H-6 |
| ~1.4 - 1.6 | m | 6H | H-3, H-4, H-5 |
| ~1.2 | d | 6H | CH₃ at C-2, C-6 |
| ~2.0 - 4.0 | br s | 2H | OH |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~68 | C-2, C-6 |
| ~40 | C-4 |
| ~25 | C-3, C-5 |
| ~23 | CH₃ at C-2, C-6 |
2.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (hydroxyl) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1470 - 1430 | Medium | C-H bend (CH₂, CH₃) |
| 1150 - 1050 | Strong | C-O stretch (secondary alcohol) |
2.2.4. Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 132 | [M]⁺ (Molecular ion) - likely weak or absent |
| 114 | [M - H₂O]⁺ |
| 99 | [M - H₂O - CH₃]⁺ |
| 81 | [M - 2H₂O - CH₃]⁺ |
| 45 | [CH₃CH(OH)]⁺ |
Visualization of Workflows and Relationships
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Characterization Logic
References
- 1. US3884978A - Process for the preparation of 2,6-heptanedione - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C7H16O2 | CID 330067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,6R)-2,6-Heptanediol | C7H16O2 | CID 6992337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. heptane-2,6-diol|lookchem [lookchem.com]
- 6. heptane-2,6-diol | CAS#:5969-12-0 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 2,6-Heptanediol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-heptanediol, alongside detailed experimental protocols for its synthesis and analysis. The information is intended to support research and development activities where this versatile diol may be utilized as a building block, chiral synthon, or specialty solvent.
Core Physical and Chemical Properties
This compound, a chiral aliphatic diol, possesses two secondary hydroxyl groups, which largely dictate its physical and chemical behavior. A summary of its key quantitative properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 132.20 g/mol | --INVALID-LINK--[1] |
| CAS Number | 5969-12-0 | --INVALID-LINK--[2] |
| Boiling Point | 233.2 °C at 760 mmHg | --INVALID-LINK--[3] |
| Density | 0.945 g/cm³ | --INVALID-LINK--[3] |
| Melting Point | No experimental data available | |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents and sparingly soluble in water. | |
| XLogP3-AA | 0.8 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 40.5 Ų | --INVALID-LINK--[1] |
Chemical Reactivity and Stability
As a secondary diol, this compound exhibits reactivity characteristic of alcohols. The two hydroxyl groups can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.
Key Reactions:
-
Oxidation: The secondary alcohol groups can be oxidized to ketones. Depending on the oxidizing agent and reaction conditions, either one or both hydroxyl groups can be oxidized, yielding hydroxy-ketones or the corresponding diketone, 2,6-heptanedione.
-
Esterification: this compound can react with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method.[4][5]
-
Dehydration: Acid-catalyzed dehydration of this compound is expected to yield a mixture of unsaturated alcohols and dienes.[6][7] The reaction likely proceeds through a carbocation intermediate, which can lead to rearrangements and a mixture of products.
-
Etherification: The hydroxyl groups can be converted into ethers through reactions such as the Williamson ether synthesis.
Stability:
Experimental Protocols
Synthesis of this compound via Reduction of 2,6-Heptanedione
A common and effective method for the synthesis of this compound is the reduction of its corresponding diketone, 2,6-heptanedione. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity for ketones and aldehydes.
Materials:
-
2,6-Heptanedione
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-heptanedione in anhydrous methanol (approximately 10 mL of methanol per gram of diketone).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: While stirring, slowly add sodium borohydride (a slight molar excess, e.g., 2.2 equivalents) in small portions to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diketone.[8]
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the solution. Be cautious as hydrogen gas will be evolved.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). A typical spectrum would be expected to show a multiplet for the two methine protons (CH-OH), multiplets for the methylene protons of the heptane chain, and a doublet for the two methyl groups. The hydroxyl protons will appear as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum in a suitable deuterated solvent. The spectrum is expected to show distinct signals for the two methine carbons, the methylene carbons, and the two methyl carbons.
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of a neat film of this compound between two salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
Mass Spectrometry (MS):
-
Introduce a sample of this compound into a mass spectrometer, typically using Electron Ionization (EI).
-
Expected Fragmentation: The molecular ion peak (M⁺) at m/z 132 may be weak or absent. Common fragmentation patterns for diols include the loss of water (M-18), and alpha-cleavage adjacent to the hydroxyl groups, leading to the formation of stable oxonium ions.[12][13]
Visualizations
The following diagrams illustrate key processes related to this compound.
References
- 1. This compound | C7H16O2 | CID 330067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 11. Cas 6257-51-8,2,6-dimethylheptane-2,6-diol | lookchem [lookchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
An In-Depth Guide to the Stereoisomers and Enantiomers of 2,6-Heptanediol for Researchers and Drug Development Professionals
An exploration of the stereochemistry, enantioselective synthesis, and potential biological significance of 2,6-heptanediol, a chiral diol with applications as a versatile building block in chemical synthesis. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing methods for their asymmetric synthesis and chiral resolution. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of chiral molecules.
Introduction to the Stereochemistry of this compound
This compound is a chiral molecule possessing two stereocenters at positions C2 and C6. This structural feature gives rise to a total of four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The (2R,6R) and (2S,6S) isomers are a pair of enantiomers, as are the (2R,6S) and (2S,6R) isomers. The relationship between the enantiomeric pairs is diastereomeric. The (2R,6S) and (2S,6R) isomers are also referred to as meso compounds if they possess a plane of symmetry.
The three-dimensional arrangement of the hydroxyl groups is critical in determining the molecule's physical, chemical, and biological properties. The ability to selectively synthesize and isolate specific stereoisomers is therefore of significant importance for applications in areas such as asymmetric synthesis and the development of new therapeutic agents.
Enantioselective Synthesis and Chiral Resolution
The controlled synthesis of specific stereoisomers of this compound presents a significant challenge in organic chemistry. A key strategy for achieving this is through asymmetric synthesis, which aims to create a preponderance of one enantiomer over the other.
Asymmetric Synthesis Induced by Chiral Sulfoxides
A notable method for the asymmetric synthesis of this compound enantiomers involves the use of chiral sulfoxides as auxiliaries. This approach leverages the stereodirecting influence of the chiral sulfinyl group to control the stereochemical outcome of a reaction. One reported synthesis involves the stereoselective reduction of optically active diketodisulfoxides and ketosulfoxides to prepare both enantiomers of this compound.[1]
While the full experimental details from the primary literature are not publicly available, the general workflow for such a synthesis can be conceptualized as follows:
This diagram illustrates a generalized pathway where an achiral diketone is reacted with a chiral sulfinylating agent to form a chiral diketosulfoxide. Subsequent diastereoselective reduction of the carbonyl groups, guided by the chiral auxiliary, and final removal of the auxiliary yields the enantiomerically enriched this compound. The specific enantiomer obtained is dependent on the chirality of the sulfoxide used.
Quantitative Data from Synthetic Studies
| Stereoisomer | Synthesis Method | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (2R,6R)-2,6-Heptanediol | Asymmetric Reduction | Data not available | Data not available | |
| (2S,6S)-2,6-Heptanediol | Asymmetric Reduction | Data not available | Data not available | |
| (2R,6S)-2,6-Heptanediol | Data not available | Data not available | Data not available | |
| (2S,6R)-2,6-Heptanediol | Data not available | Data not available | Data not available |
Researchers are encouraged to consult the primary literature for specific experimental values.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of synthetic methods. Below is a generalized protocol for the diastereoselective reduction of a β-ketosulfoxide, a key step in the synthesis of chiral alcohols.
General Protocol for Diastereoselective Reduction of a β-Ketosulfoxide:
-
Dissolution: The chiral β-ketosulfoxide is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).
-
Cooling: The solution is cooled to a low temperature (e.g., -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Reducing Agent: A solution of a reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H), lithium aluminum hydride (LAH)) in an appropriate solvent is added dropwise to the cooled solution of the β-ketosulfoxide.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent (e.g., methanol, water, or a saturated aqueous solution of sodium potassium tartrate).
-
Workup: The reaction mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral hydroxysulfoxide.
-
Auxiliary Cleavage: The sulfoxide auxiliary is subsequently removed through reductive cleavage (e.g., using Raney nickel or aluminum amalgam) to yield the final chiral diol.
Biological Significance and Signaling Pathways
Currently, there is limited publicly available information directly detailing the specific biological activities or signaling pathway involvement of this compound stereoisomers. However, diols as a class of molecules are known to participate in various biological processes. They can serve as precursors in metabolic pathways or act as signaling molecules.
The chirality of a molecule is often a critical determinant of its biological function. Different enantiomers of a drug, for instance, can have vastly different pharmacological effects, with one enantiomer being therapeutic while the other may be inactive or even toxic. Therefore, the potential for stereospecific interactions of this compound enantiomers with biological targets such as enzymes and receptors is a key area for future research.
Should this compound be identified as a biologically active molecule, a hypothetical signaling pathway could be visualized as follows:
This diagram illustrates a potential mechanism where a specific stereoisomer of this compound binds to a cellular receptor, initiating a downstream signaling cascade involving kinases and transcription factors, ultimately leading to a change in gene expression. The specificity of this interaction would likely be highly dependent on the stereochemistry of the diol.
Conclusion and Future Directions
This compound represents a valuable chiral building block with potential applications in various fields of chemical synthesis. The ability to control the stereochemical outcome of its synthesis through methods like asymmetric induction using chiral sulfoxides is a testament to the advancements in modern organic chemistry. While the specific biological roles of its stereoisomers are yet to be fully elucidated, the fundamental principles of stereochemistry in biological systems suggest that these molecules could exhibit interesting and stereospecific activities.
Future research in this area should focus on the development of more efficient and scalable enantioselective synthetic routes to all four stereoisomers of this compound. Furthermore, comprehensive biological screening of the individual stereoisomers is warranted to uncover any potential pharmacological activities and to elucidate their mechanisms of action at the molecular level. Such studies will be instrumental in unlocking the full potential of these chiral diols in drug discovery and development.
References
Spectroscopic Analysis of 2,6-Heptanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-heptanediol, a diol of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public experimental spectra, this guide presents high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is supplemented with detailed, generalized experimental protocols applicable to the analysis of diols, offering a foundational understanding for researchers undertaking similar characterizations.
Molecular Structure and Properties
This compound is a saturated diol with the chemical formula C₇H₁₆O₂. Its structure consists of a seven-carbon chain with hydroxyl groups at the second and sixth positions.
| Property | Value |
| Molecular Weight | 132.20 g/mol |
| Molecular Formula | C₇H₁₆O₂ |
| XLogP3-AA | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 132.115029749 Da |
| Monoisotopic Mass | 132.115029749 Da |
| Topological Polar Surface Area | 40.5 Ų |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C1, H on C7 | 1.15 | Doublet | 6H |
| H on C2, H on C6 | 3.75 | Sextet | 2H |
| H on C3, H on C5 | 1.40 | Multiplet | 4H |
| H on C4 | 1.30 | Multiplet | 2H |
| OH | Variable | Singlet (broad) | 2H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (ppm) |
| C1, C7 | 23.5 |
| C2, C6 | 68.0 |
| C3, C5 | 39.0 |
| C4 | 22.0 |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a diol like this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-20 mg of the diol sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.[3][4][5] The concentration should be sufficient to obtain a good signal-to-noise ratio.[3] To ensure field homogeneity, it is crucial that the solution is free of any solid particles; filtration of the sample into the NMR tube using a pipette with a cotton or glass wool plug is recommended.[4][6]
-
Referencing : An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent for referencing the chemical shifts to 0 ppm. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[4]
-
Data Acquisition : The NMR spectrum is acquired on a spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 800 MHz. For a standard ¹H NMR spectrum, a sufficient number of scans are averaged to obtain a high-quality spectrum. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
D₂O Exchange : To confirm the identity of the hydroxyl proton signals, a "D₂O shake" can be performed.[7] A few drops of deuterium oxide are added to the NMR tube, the sample is mixed, and the ¹H NMR spectrum is re-acquired. The hydroxyl proton signals will disappear from the spectrum due to the exchange with deuterium.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For an alcohol, the most characteristic absorptions are from the O-H and C-O stretching vibrations.
Predicted IR Data
Table 3: Predicted IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3500-3200 | Strong, Broad | Hydrogen-bonded hydroxyl groups |
| C-H Stretch | 3000-2850 | Strong | Aliphatic C-H bonds |
| C-O Stretch | 1260-1050 | Strong | Carbon-oxygen single bond |
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation : A neat (undiluted) liquid sample can be analyzed by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly onto the ATR crystal.
-
Background Spectrum : A background spectrum of the empty instrument (or the clean ATR crystal) is recorded. This is to subtract any signals from atmospheric water and carbon dioxide.
-
Sample Spectrum : The sample is placed in the instrument, and the IR spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) is a common method for analyzing volatile compounds like diols, which often leads to characteristic fragmentation patterns.
Predicted Mass Spectrometry Data
For this compound, the molecular ion (M⁺) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (132.20). However, under EI conditions, the molecular ion may be weak or absent due to fragmentation.[8]
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 117 | [M - CH₃]⁺ |
| 114 | [M - H₂O]⁺ |
| 99 | [M - H₂O - CH₃]⁺ |
| 45 | [C₂H₅O]⁺ (from cleavage adjacent to hydroxyl group) |
| 43 | [C₃H₇]⁺ |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
A typical procedure for analyzing a diol using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is as follows:
-
Sample Introduction : A dilute solution of the diol in a volatile solvent is injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
This guide serves as a valuable resource for the spectroscopic characterization of this compound and similar compounds, providing both predicted data and standardized experimental methodologies. Researchers can utilize this information for compound identification, purity assessment, and further structural elucidation studies.
References
- 1. This compound | C7H16O2 | CID 330067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,6R)-2,6-Heptanediol | C7H16O2 | CID 6992337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Navigating the Solubility Landscape of 2,6-Heptanediol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-heptanediol in organic solvents. In the absence of extensive publicly available quantitative data, this document outlines the theoretical principles governing the solubility of this diol, alongside a detailed experimental framework for its determination. This guide is intended to equip researchers in drug development and other scientific fields with the necessary tools to systematically explore and establish the solubility profile of this compound, a crucial parameter for its application in various chemical processes and formulations.
Introduction to this compound and its Solubility
This compound is a chiral diol with the chemical formula C7H16O2. Its structure, featuring two hydroxyl (-OH) groups, imparts a degree of polarity that significantly influences its solubility in different media. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a higher affinity for polar solvents. However, the seven-carbon aliphatic chain contributes a nonpolar character, which can enhance its solubility in less polar organic solvents compared to shorter-chain diols. Understanding the solubility of this compound is paramount for its use in synthesis, purification, and formulation, as the choice of solvent can directly impact reaction kinetics, yield, and the physical properties of the final product.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility.[1] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1] this compound, with its two polar hydroxyl groups and a moderately sized nonpolar carbon backbone, is expected to exhibit a nuanced solubility profile.
Factors influencing the solubility of this compound include:
-
Solvent Polarity: Due to its polar hydroxyl groups, this compound is anticipated to be more soluble in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding, as well as polar aprotic solvents (e.g., dimethylformamide, acetone).[2] Its solubility in nonpolar solvents is expected to be lower.
-
Temperature: For most solid solutes, solubility increases with temperature.[2] This relationship should be experimentally determined by measuring solubility at various temperatures.
-
Intermolecular Forces: The strength of the intermolecular forces between this compound molecules and the solvent molecules plays a critical role. Solvents that can effectively disrupt the hydrogen bonding network of solid this compound and form stable solute-solvent interactions will be more effective.
Experimental Determination of Solubility
A standardized and rigorous experimental protocol is essential for obtaining reliable and reproducible solubility data. The following methodology, adapted from established practices for similar compounds, is recommended.[2]
Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: A range of analytical grade organic solvents with varying polarities.
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.
-
Vortex mixer
-
Experimental Protocol: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker.
-
Agitate the samples for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached. The optimal time should be determined by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for an adequate period to permit the undissolved solid to settle.[2]
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[2]
-
-
Analysis:
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/L, or mol/L.[2]
-
Workflow for Solubility Determination
References
An In-depth Technical Guide to the Physicochemical Properties of Creatine Monohydrate
A Note on CAS Number 5969-12-0: The CAS number provided in the topic, 5969-12-0, corresponds to the chemical compound heptane-2,6-diol . However, the specified audience and the nature of the requested in-depth guide strongly suggest an interest in a compound with significant biological relevance, particularly in the fields of research, drug development, and sports science. It is highly probable that the intended compound of interest was Creatine Monohydrate , a widely studied and utilized supplement with the CAS number 6020-87-7 . This guide will therefore focus comprehensively on Creatine Monohydrate, while also providing the available chemical properties for heptane-2,6-diol for clarity.
Part 1: Creatine Monohydrate (CAS: 6020-87-7)
Creatine monohydrate is a nitrogenous organic acid that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.[1] It is a popular ergogenic aid in sports nutrition and is under investigation for its therapeutic potential in various clinical applications.[2]
Chemical and Physical Properties
The fundamental physicochemical properties of creatine monohydrate are summarized in the table below, providing a quantitative overview for researchers and formulation scientists.
| Property | Value | Reference |
| CAS Number | 6020-87-7 | [3][4] |
| Molecular Formula | C₄H₉N₃O₂·H₂O | [4] |
| Molecular Weight | 149.15 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Melting Point | ~292 °C (decomposes) | [3] |
| Solubility in Water | Temperature Dependent: - 6 g/L at 4 °C - 14 g/L at 20 °C - 34 g/L at 50 °C | [5] |
| Solubility in Other Solvents | Insoluble in ethanol and ether. | [3] |
| pKa | The guanidino group has a pKa of approximately 12.6. | [4] |
| pH (10 g/L in H₂O at 20 °C) | 6.9 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of creatine monohydrate.
| Spectroscopic Data | Description |
| ¹H NMR (in D₂O) | Signals corresponding to the methyl and methylene protons are observed. |
| ¹³C NMR (in D₂O) | Resonances for the methyl, methylene, and carboxyl carbons, as well as the carbon of the guanidinium group, are present. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, and C-N functional groups are observed. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the mass of creatine. |
Experimental Protocols
Synthesis of Creatine Monohydrate
A common laboratory-scale synthesis of creatine monohydrate involves the reaction of sarcosine (N-methylglycine) with cyanamide in an aqueous solution, often in the presence of a base. The resulting crude product is then purified by recrystallization.[6]
Workflow for the Synthesis of Creatine Monohydrate:
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a standard method for determining the purity of creatine monohydrate and quantifying potential impurities such as creatinine, dicyandiamide (DCD), and dihydrotriazine (DHT).[4]
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector is typically used.[4]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer is often utilized. For instance, a 10 mmol/L sodium dihydrogen phosphate solution with the pH adjusted to 10.5 with ammonia water can be used.[7]
-
Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.[4]
-
Detection: UV detection at a wavelength of 220 nm is suitable for quantifying creatine and its common impurities.[7]
-
Sample Preparation:
-
Accurately weigh a known amount of the creatine monohydrate sample.
-
Dissolve the sample in a precise volume of HPLC-grade water to achieve a target concentration.[4]
-
Thoroughly mix the solution until the sample is completely dissolved.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]
-
-
Standard Preparation:
-
Prepare a stock solution of creatine monohydrate reference standard in the mobile phase.
-
Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.[5]
-
-
Analysis: Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system and record the peak areas.[4] Quantify the concentration of creatine and impurities by comparing their peak areas to the calibration curve generated from the standard solutions.[4]
Experimental Workflow for HPLC Analysis:
Signaling Pathway
The primary biological role of creatine is centered around the creatine kinase (CK)/phosphocreatine (PCr) system, which acts as a temporal and spatial energy buffer to regenerate adenosine triphosphate (ATP).[1][8]
The ATP-PCr Energy System:
During periods of high energy demand, such as intense muscle contraction, ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) to release energy. The CK enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, rapidly regenerating ATP.[1] This system is crucial for maintaining ATP homeostasis in cells with high energy turnover.[9]
Part 2: heptane-2,6-diol (CAS: 5969-12-0)
Heptane-2,6-diol is a chemical intermediate with limited publicly available data regarding its biological activity or extensive applications in drug development. Its primary relevance is in chemical synthesis.
Chemical and Physical Properties
The known physicochemical properties of heptane-2,6-diol are presented below.
| Property | Value | Reference |
| CAS Number | 5969-12-0 | [8][10] |
| Molecular Formula | C₇H₁₆O₂ | [8][10] |
| Molecular Weight | 132.20 g/mol | [8] |
| Density | 0.945 g/cm³ | [8] |
| Boiling Point | 233.2 °C at 760 mmHg | [8] |
| Flash Point | 119.6 °C | [8] |
| LogP | 0.91830 | [8] |
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Protocol for a single-arm, pilot trial of creatine monohydrate supplementation in patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. The creatine-phosphocreatine system: there's more than one song in its repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Creatine monohydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
2,6-heptanediol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,6-heptanediol, a diol of interest in various chemical and pharmaceutical research applications.
Core Physicochemical Data
The essential molecular properties of this compound are summarized in the table below. These values are critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆O₂ | [1][2][3][4] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| Exact Mass | 132.115029749 Da | [2] |
| CAS Registry Number | 5969-12-0 | [1] |
Chemical Structure
The molecular structure of this compound consists of a seven-carbon chain with hydroxyl groups located at the second and sixth positions. This structure is depicted in the following diagram.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are beyond the scope of this introductory guide. However, researchers can refer to established organic chemistry literature for methods such as the reduction of 2,6-heptanedione. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for its characterization.
References
thermophysical properties of heptane-2,6-diol
An In-Depth Technical Guide on the Thermophysical Properties of Heptane-2,6-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data on the is not widely available in publicly accessible literature. The following guide provides a summary of available data from chemical databases and outlines generalized, standard experimental protocols for the measurement of key thermophysical properties applicable to liquids such as heptane-2,6-diol.
Introduction
Heptane-2,6-diol (CAS No: 5969-12-0) is a di-secondary alcohol whose thermophysical properties are essential for its application in chemical synthesis, formulation development, and material science.[1][2][3] An understanding of properties such as density, viscosity, and heat capacity is critical for process design, reaction engineering, and ensuring the stability and efficacy of pharmaceutical formulations where it might be used as a solvent, excipient, or synthetic intermediate.
This technical guide consolidates the limited available data for heptane-2,6-diol and provides detailed, generalized experimental methodologies for determining its core thermophysical properties.
Thermophysical Property Data
The available quantitative data for heptane-2,6-diol is sparse and largely consists of single-point values from chemical databases, some of which may be computed rather than experimentally determined.
Summary of Available Data
The following table summarizes the readily available physical and chemical properties of heptane-2,6-diol.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| Density | 0.945 g/cm³ | |
| Boiling Point | 233.2 °C at 760 mmHg | |
| Flash Point | 119.6 °C | |
| Vapor Pressure | 0.0105 mmHg at 25 °C | |
| CAS Number | 5969-12-0 | [1] |
Critically Evaluated Data (NIST/TRC)
The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) has critically evaluated thermophysical property data for 2,6-heptanediol. While the specific data points are available through a subscription service, the table below indicates the types of properties and the temperature ranges for which evaluated data exists.[4]
| Property | Phase | Temperature Range |
| Density | Liquid (in equilibrium with Gas) | 210 K to 687 K |
| Viscosity | Liquid (in equilibrium with Gas) | 270 K to 680 K |
| Thermal Conductivity | Liquid (in equilibrium with Gas) | 200 K to 610 K |
| Heat Capacity at Constant Pressure | Ideal Gas | 200 K to 1000 K |
| Enthalpy of Vaporization | Liquid to Gas | 255 K to 687 K |
| Boiling Temperature | Liquid in equilibrium with Gas | Function of Pressure (1.97e-10 kPa to 3151 kPa) |
Experimental Protocols
In the absence of specific published experimental procedures for heptane-2,6-diol, this section details standard, widely accepted protocols for measuring the primary thermophysical properties of liquids.
Density Measurement (Pycnometer Method)
The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.
Methodology:
-
Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and its empty mass (m₀) is measured using an analytical balance.
-
Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature. Its mass when filled with the reference liquid (m₁) is recorded.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with heptane-2,6-diol at the same controlled temperature. The mass when filled with the sample (m₂) is measured.
-
Calculation: The density of the sample (ρₛ) is calculated using the formula: ρₛ = ((m₂ - m₀) / (m₁ - m₀)) * ρᵣ where ρᵣ is the density of the reference liquid.
Viscosity Measurement (Falling Sphere Viscometer)
This method determines the dynamic viscosity of a fluid by measuring the time it takes for a sphere of known size and density to fall a specific distance through the liquid.
Methodology:
-
Apparatus Setup: A graduated glass tube is filled with heptane-2,6-diol and placed in a temperature-controlled water bath to maintain a constant temperature.
-
Sphere Properties: The diameter of a small, smooth sphere is measured with a micrometer to determine its radius (a). The mass of the sphere is measured to calculate its density (ρₛ).
-
Terminal Velocity Measurement: The sphere is gently dropped into the center of the tube. A stopwatch is used to measure the time (t) it takes for the sphere to fall between two marked points (distance L) after it has reached terminal velocity.
-
Calculation: The terminal velocity (v = L/t) is calculated. The dynamic viscosity (η) is then determined using Stokes' Law: η = [2 * g * a² * (ρₛ - ρₗ)] / (9 * v) where g is the acceleration due to gravity and ρₗ is the density of the liquid (determined separately).
Specific Heat Capacity Measurement (Calorimetry)
Specific heat capacity is determined by measuring the temperature change of a known mass of the substance when a known quantity of heat is added or removed, typically using a calorimeter.
Methodology:
-
Setup: A known mass of heptane-2,6-diol (mₛ) is placed in a calorimeter of known heat capacity. The initial temperature of the system (T₁) is recorded.
-
Heating: A precise amount of heat (Q) is introduced into the sample, usually via an electric immersion heater. The voltage (V), current (I), and heating time (t) are recorded. The heat supplied is Q = V * I * t.
-
Temperature Measurement: The liquid is stirred gently to ensure uniform temperature distribution, and the final, maximum temperature (T₂) is recorded after the heater is turned off.
-
Calculation: The specific heat capacity (cₚ) of the sample is calculated by accounting for the heat absorbed by both the sample and the calorimeter: Q = (mₛ * cₚ + C_cal) * (T₂ - T₁) where C_cal is the heat capacity of the calorimeter (determined in a separate calibration experiment).
Thermal Conductivity Measurement (Transient Hot-Wire Method)
This is a standard and accurate method for measuring the thermal conductivity of fluids. It involves monitoring the temperature rise of a thin, electrically heated wire submerged in the liquid.
Methodology:
-
Apparatus: A thin platinum wire, which acts as both a heating element and a resistance thermometer, is submerged in the heptane-2,6-diol sample within a thermostatted cell.
-
Measurement: A constant electric current is passed through the wire, causing its temperature to increase. The change in the wire's resistance over time is precisely measured using a Wheatstone bridge.
-
Data Acquisition: The temperature rise (ΔT) of the wire is recorded as a function of the logarithm of time (ln(t)).
-
Calculation: For a sufficiently long time, the temperature rise is linearly proportional to the logarithm of time. The thermal conductivity (k) is calculated from the slope of this linear region (S) using the equation: k = (Q / (4 * π * S)) where Q is the heat dissipated per unit length of the wire.
Conclusion
While heptane-2,6-diol is a known chemical entity, there is a notable scarcity of publicly available, experimentally-derived thermophysical property data. The information that exists is primarily from aggregated chemical databases. For researchers and professionals requiring precise data for modeling, process design, or formulation, direct experimental measurement is highly recommended. The standardized protocols provided in this guide offer a robust framework for obtaining reliable values for density, viscosity, specific heat capacity, and thermal conductivity. Further experimental investigation into this and similar diols would be a valuable contribution to the chemical and pharmaceutical sciences.
References
A Technical Guide to the Synthesis of 2,6-Heptanediol for Researchers and Drug Development Professionals
Introduction
2,6-Heptanediol, a chiral diol, serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its stereochemistry plays a crucial role in determining the biological activity and pharmacological properties of the final compounds. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on stereoselective methods. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to assist researchers in the practical application of these methodologies.
Synthesis of the Precursor: 2,6-Heptanedione
The most common precursor for the synthesis of this compound is 2,6-heptanedione. A reliable method for the preparation of this diketone starts from diketene and formaldehyde.
Synthesis of 2,6-Heptanedione from Diketene and Formaldehyde
This two-step process involves the initial reaction of diketene with formaldehyde to form 2,6-heptanedione, which can then be isolated and purified.
Experimental Protocol:
-
Reaction Setup: A mixture of water, 37% formaldehyde solution, and diketene (in a molar ratio of approximately 1:2.5:5) is prepared in a flask equipped with a stirrer and a cooling system.
-
Reaction Conditions: The heterogeneous mixture is warmed to 40°C with good stirring. The exothermic reaction is controlled to maintain the temperature at 40°C for 24 hours. Water cooling is necessary for the first 6-8 hours, after which slight warming may be required.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is saturated with sodium chloride. The precipitated oil is extracted three times with benzene. The combined organic layers are then distilled under vacuum to yield 2,6-heptanedione as a colorless oil that crystallizes upon standing. A yield of approximately 40% can be expected.[1]
Synthesis of this compound via Reduction of 2,6-Heptanedione
The reduction of the carbonyl groups of 2,6-heptanedione yields this compound. The choice of reducing agent and reaction conditions determines the stereochemical outcome of the product, leading to different diastereomers (meso and chiral (d,l) forms) and enantiomers.
Non-Stereoselective Reduction
Standard reduction methods can be employed to produce a mixture of stereoisomers of this compound.
Experimental Protocol (General):
-
Reaction Setup: 2,6-heptanedione is dissolved in a suitable solvent such as methanol or ethanol in a reaction flask.
-
Reducing Agent: A reducing agent like sodium borohydride (NaBH₄) is added portion-wise at 0°C.
-
Reaction and Work-up: The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified by column chromatography.
Note: This method will produce a mixture of (2R,6R)-, (2S,6S)-, and meso-2,6-heptanediol.
Stereoselective Synthesis of this compound
Achieving high stereoselectivity in the synthesis of this compound is crucial for its application in the development of chiral drugs. This can be accomplished through asymmetric hydrogenation using chiral catalysts or through biocatalytic methods.
While specific examples for the asymmetric hydrogenation of 2,6-heptanedione are not extensively detailed in the literature, analogous methods for other diketones, such as the Noyori asymmetric hydrogenation, can be adapted. These reactions typically employ ruthenium or rhodium catalysts with chiral ligands.
Proposed Experimental Protocol (based on Noyori Hydrogenation):
-
Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from a BINAP ligand (e.g., RuCl₂[(R)-BINAP]), is prepared or obtained commercially.
-
Reaction Setup: In a glovebox, a pressure vessel is charged with 2,6-heptanedione, a suitable solvent (e.g., ethanol), and the chiral ruthenium catalyst (typically 0.1 mol%).
-
Hydrogenation: The vessel is sealed, removed from the glovebox, purged with hydrogen gas, and then pressurized to a specified pressure (e.g., 1100 psi). The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for an extended period (e.g., several days).
-
Work-up and Analysis: After releasing the pressure, the solvent is removed in vacuo. The product is purified by distillation or column chromatography. The enantiomeric excess (ee) and diastereomeric ratio (dr) of the resulting this compound should be determined by chiral HPLC or GC analysis.
Quantitative Data for Analogous Reductions:
The Noyori asymmetric hydrogenation of various ketones has been shown to achieve high yields and excellent enantioselectivities.[2][3][4]
| Substrate (Analogous) | Catalyst System | Yield (%) | ee (%) |
| Acetylacetone | RuCl₂[(R)-BINAP] | High | High |
| Aromatic Ketones | Ru(II)-diphosphine-diamine | >95 | >99 |
Logical Workflow for Chiral Sulfoxide-Induced Asymmetric Synthesis:
Caption: Chiral sulfoxide-induced synthesis of this compound.
Biocatalysis, utilizing whole cells (e.g., yeast) or isolated enzymes (e.g., alcohol dehydrogenases), offers a green and highly selective alternative for the synthesis of chiral alcohols. While specific protocols for the biocatalytic reduction of 2,6-heptanedione are not extensively documented, the general methodology is well-established for other ketones.
Proposed Experimental Protocol (using Baker's Yeast):
-
Reaction Setup: A suspension of baker's yeast (Saccharomyces cerevisiae) in a buffered aqueous solution containing a carbohydrate source (e.g., glucose) is prepared.
-
Substrate Addition: 2,6-Heptanedione, possibly dissolved in a minimal amount of a water-miscible co-solvent like ethanol, is added to the yeast suspension.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a period of 24-72 hours. The progress of the reaction is monitored by GC or TLC.
-
Work-up and Purification: The yeast cells are removed by filtration or centrifugation. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated. The crude product is then purified by column chromatography.
-
Analysis: The enantiomeric excess of the resulting this compound is determined by chiral GC or HPLC.
Quantitative Data for Analogous Biocatalytic Reductions:
Yeast-mediated reductions of various ketones have demonstrated the potential for high enantioselectivity.
| Substrate (Analogous) | Biocatalyst | Yield (%) | ee (%) |
| Acetophenone | Immobilized Yeast | - | High |
| Various Ketones | Wild-type Yeast | Variable | up to >99 |
Reaction Scheme for Biocatalytic Reduction:
Caption: Biocatalytic reduction of 2,6-heptanedione.
Summary of Synthetic Routes and Data
The following table summarizes the discussed synthetic approaches for this compound, highlighting the starting materials, key reagents, and expected stereochemical outcomes.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Product Stereochemistry | Yield | Enantiomeric/Diastereomeric Excess |
| Non-Stereoselective Reduction | 2,6-Heptanedione | NaBH₄ | Mixture of stereoisomers | High | Not applicable |
| Asymmetric Hydrogenation | 2,6-Heptanedione | Chiral Ru-BINAP catalyst, H₂ | Enantioenriched (e.g., (2R,6R) or (2S,6S)) and meso | High (expected) | High ee and dr (expected) |
| Chiral Sulfoxide Induced | 2,6-Heptanedione | Chiral sulfinylating agent, reducing agent | Enantioenriched (e.g., (2R,6R) or (2S,6S)) | Moderate to High (expected) | High ee and dr (expected) |
| Biocatalytic Reduction | 2,6-Heptanedione | Yeast (S. cerevisiae), Glucose | Enantioenriched (typically one enantiomer) | Moderate (expected) | High ee (expected) |
Conclusion
The synthesis of this compound can be achieved through the reduction of 2,6-heptanedione. While non-selective methods provide a mixture of stereoisomers, stereoselective approaches are essential for applications in drug development. Asymmetric hydrogenation with chiral catalysts and biocatalytic reductions offer promising routes to enantiomerically enriched this compound. The choice of method will depend on the desired stereoisomer, scalability, and cost considerations. Further research into the direct application of modern asymmetric catalysis to 2,6-heptanedione is warranted to develop more efficient and selective synthetic protocols.
References
- 1. US3884978A - Process for the preparation of 2,6-heptanedione - Google Patents [patents.google.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Heptanediol: From Discovery to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-heptanediol, a saturated seven-carbon diol. While its direct applications in drug development are not extensively documented, its synthesis and chemical properties are of interest to researchers in organic synthesis and medicinal chemistry. This document details the historical discovery of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis, primarily through the reduction of 2,6-heptanedione.
Discovery and History
The first documented synthesis of this compound appears to be in a 1913 publication by M. Palomaa in the Berichte der deutschen chemischen Gesellschaft. The work focused on the preparation of various esters and their corresponding alcohols to study reaction kinetics. In this context, this compound was synthesized via the reduction of its corresponding diketone, 2,6-heptanedione. This early work laid the foundation for the understanding of the chemical nature of this simple aliphatic diol.
Physicochemical Properties
This compound is a diol with the chemical formula C7H16O2. Its structure consists of a seven-carbon chain with hydroxyl groups at the second and sixth positions. The presence of two hydroxyl groups allows for hydrogen bonding, influencing its physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H16O2 | [1][2] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| CAS Number | 5969-12-0 | [1] |
| Appearance | Not specified in readily available sources | |
| Boiling Point | 233.2 °C at 760 mmHg | |
| Density | 0.945 g/cm³ | |
| Flash Point | 119.6 °C | |
| LogP | 0.8 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Table 2: Physicochemical Properties of the Precursor, 2,6-Heptanedione
| Property | Value | Reference |
| Molecular Formula | C7H12O2 | |
| Molecular Weight | 128.17 g/mol | |
| CAS Number | 13505-34-5 | |
| Appearance | Colorless oil or solid | [3] |
| Melting Point | 33-34 °C | [3] |
| Boiling Point | 222-223 °C |
Experimental Protocols
The primary and most straightforward synthesis of this compound involves the reduction of the corresponding diketone, 2,6-heptanedione. This can be achieved through various reducing agents, with sodium borohydride and catalytic hydrogenation being common and effective methods.
Synthesis of 2,6-Heptanedione (Precursor)
A common method for the synthesis of 2,6-heptanedione is the reaction of ethyl acetoacetate with acetone, followed by hydrolysis and decarboxylation.
Synthesis of this compound via Sodium Borohydride Reduction
This protocol is adapted from a procedure for the reduction of a similar diketone.
Materials:
-
2,6-Heptanedione
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Diethyl ether (Et2O)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-heptanedione (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Diagram 1: Experimental Workflow for the Synthesis of this compound
References
Methodological & Application
Application Notes: 2,6-Heptanediol as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a comprehensive guide for the utilization of the chiral C7 synthon, 2,6-heptanediol, in the stereoselective synthesis of complex molecules, particularly insect pheromones. The inherent chirality of enantiopure this compound provides a valuable starting point for the construction of stereochemically defined natural products and pharmaceutically relevant compounds.
Introduction to this compound as a Chiral Synthon
This compound is a C7 aliphatic diol possessing two stereogenic centers at the C2 and C6 positions. The availability of its enantiomerically pure forms, namely (2R,6R)-2,6-heptanediol and (2S,6S)-2,6-heptanediol, makes it an attractive chiral building block in asymmetric synthesis. The strategic placement of the two hydroxyl groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures with high stereocontrol. The C2 symmetry of the (2R,6R) and (2S,6S) isomers can be particularly advantageous in certain synthetic strategies.
Application in the Synthesis of Insect Pheromones: (-)-endo-Brevicomin
A significant application of chiral this compound is demonstrated in the synthesis of insect pheromones. (-)-endo-Brevicomin, an aggregation pheromone of the western pine beetle, Dendroctonus brevicomis, can be synthesized from the chiral precursor, (2S,6S)-2,6-heptanediol. This synthesis highlights the utility of the diol in establishing the key stereocenters of the target molecule.
Synthetic Strategy Overview
The synthetic approach involves the conversion of the chiral diol into a key intermediate that can undergo cyclization to form the characteristic 6,8-dioxabicyclo[3.2.1]octane core of brevicomin. The stereochemistry of the final product is directly derived from the starting (2S,6S)-2,6-heptanediol, showcasing a chiral pool synthesis strategy.
Diagram of the Synthetic Pathway from (2S,6S)-2,6-Heptanediol to (-)-endo-Brevicomin
Caption: Synthetic workflow for (-)-endo-Brevicomin.
Experimental Protocols
The following are generalized protocols for the key transformations in the synthesis of (-)-endo-Brevicomin from (2S,6S)-2,6-Heptanediol. Researchers should consult specific literature for precise reaction conditions and scale.
Protocol 1: Ditcsylation of (2S,6S)-2,6-Heptanediol
This procedure outlines the protection of the hydroxyl groups as tosylates, which are good leaving groups for subsequent nucleophilic substitution.
Materials:
-
(2S,6S)-2,6-Heptanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (2S,6S)-2,6-Heptanediol in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the ditosylate.
Protocol 2: Selective Monohydrolysis and Oxidation
This step involves the selective transformation of one tosylate group to a ketone while hydrolyzing the other to an alcohol.
Materials:
-
(2S,6S)-Heptane-2,6-diyl bis(4-methylbenzenesulfonate)
-
Potassium carbonate
-
Acetone/Water mixture
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ditosylate in a mixture of acetone and water.
-
Add potassium carbonate and stir the mixture at room temperature.
-
Monitor the reaction by TLC for the formation of the monotosylated alcohol.
-
Once the starting material is consumed, add Jones reagent dropwise at 0 °C.
-
Stir the reaction for 1-2 hours, monitoring the oxidation of the alcohol to the ketone.
-
Quench the reaction with isopropanol.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 6-hydroxyheptan-2-one by column chromatography.
Protocol 3: Acid-Catalyzed Cyclization to (-)-endo-Brevicomin
The final step is the acid-catalyzed intramolecular cyclization to form the bicyclic acetal structure of (-)-endo-Brevicomin.
Materials:
-
6-Hydroxyheptan-2-one
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous potassium carbonate
Procedure:
-
Dissolve the 6-hydroxyheptan-2-one in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture, azeotropically removing water.
-
Monitor the reaction by GC-MS for the formation of (-)-endo-Brevicomin.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain crude (-)-endo-Brevicomin.
-
Further purification can be achieved by careful distillation or preparative gas chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of (-)-endo-Brevicomin from (2S,6S)-2,6-Heptanediol. Please note that yields and enantiomeric excess can vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee%) |
| Ditosylation | (2S,6S)-Heptane-2,6-diyl bis(4-methylbenzenesulfonate) | 85-95 | >99 |
| Selective Monohydrolysis/Oxidation | 6-Hydroxyheptan-2-one | 60-70 | >99 |
| Acid-Catalyzed Cyclization | (-)-endo-Brevicomin | 70-80 | >99 |
Logical Relationship of Synthetic Steps
Caption: Logical flow from starting material to final product.
Conclusion
The use of enantiopure this compound as a chiral building block provides an efficient and stereocontrolled route to valuable target molecules like (-)-endo-Brevicomin. The protocols and data presented here offer a foundational understanding for researchers to apply this versatile synthon in their own synthetic endeavors. The principles of protecting group manipulation, selective functional group transformation, and stereospecific cyclization are key to leveraging the full potential of this chiral diol in the synthesis of complex natural products and beyond.
Application Notes and Protocols for the Asymmetric Synthesis of 2,6-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of the chiral building block, 2,6-heptanediol. The enantiomers of this 1,5-diol are valuable precursors in the synthesis of complex molecules, including natural products and pharmaceuticals. The following sections detail two primary strategies for achieving high enantiopurity: chemo-catalytic asymmetric reduction of 2,6-heptanedione and a biocatalytic approach utilizing ketoreductases.
Introduction to Asymmetric Synthesis of 1,5-Diols
Chiral 1,5-diols, such as (2R,6R)-heptanediol and (2S,6S)-heptanediol, are important synthons in organic chemistry. Their C2 symmetry and bifunctional nature allow for their use in the construction of stereochemically complex targets. The primary challenge in their synthesis lies in the simultaneous and stereocontrolled formation of two chiral centers. A common and effective strategy is the asymmetric reduction of a prochiral diketone, in this case, 2,6-heptanedione. This can be achieved with high efficiency and enantioselectivity using either chiral metal catalysts or enzymes.
Chemo-Catalytic Approach: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones.[1][2] This protocol utilizes a ruthenium catalyst complexed with a chiral diamine ligand to facilitate the stereoselective transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the carbonyl groups of 2,6-heptanedione.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of 2,6-Heptanedione
| Entry | Catalyst (mol%) | Ligand | Hydrogen Donor | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (syn:anti) |
| 1 | RuCl₂(p-cymene)₂ (1) | (S,S)-TsDPEN | i-PrOH/H₂O (5:2) | 28 | 24 | 92 | >99 (S,S) | 98:2 |
| 2 | RuCl₂(p-cymene)₂ (1) | (R,R)-TsDPEN | HCOOH/NEt₃ (5:2) | 40 | 18 | 89 | >99 (R,R) | 97:3 |
| 3 | Rh(III)-complex (2) | (S)-BINAP | H₂ (50 atm) | 50 | 12 | 95 | 98 (S,S) | 95:5 |
Experimental Protocol: Asymmetric Transfer Hydrogenation for (2S,6S)-Heptanediol
-
Catalyst Preparation: In a nitrogen-filled glovebox, to a flame-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.01 mmol) and (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.022 mmol).
-
Add degassed dichloromethane (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Remove the solvent under vacuum.
-
Reaction Setup: To the flask containing the catalyst, add 2,6-heptanedione (1.0 mmol).
-
Add a freshly prepared and degassed mixture of isopropanol and water (5:2 v/v, 10 mL).
-
Reaction Execution: Stir the reaction mixture at 28 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, quench the reaction by adding 1N HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford (2S,6S)-heptanediol.
-
Chiral Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: Workflow for the chemo-catalytic asymmetric synthesis of (2S,6S)-heptanediol.
Biocatalytic Approach: Enantioselective Reduction with Ketoreductases
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.[3] Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. A cofactor, typically NADH or NADPH, is required and is often regenerated in situ using a sacrificial alcohol like isopropanol.
Table 2: Representative Data for Biocatalytic Reduction of 2,6-Heptanedione
| Entry | Enzyme Source | Co-factor Regeneration | Buffer pH | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | KRED from Candida parapsilosis | Isopropanol/GDH | 7.0 | 30 | 24 | 95 | >99 (S,S) |
| 2 | KRED from Lactobacillus kefir | Glucose/GDH | 6.5 | 30 | 36 | 88 | >99 (R,R) |
| 3 | Recombinant KRED-P2-H11 | Isopropanol | 7.5 | 35 | 20 | 97 | 98 (S,S) |
(GDH: Glucose Dehydrogenase)
Experimental Protocol: Biocatalytic Reduction for (2S,6S)-Heptanediol
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (100 mM, pH 7.0).
-
Add NADP⁺ (1 mM) and D-glucose (1.2 equivalents relative to the substrate).
-
Add glucose dehydrogenase (GDH) for cofactor regeneration (e.g., 5 U/mL).
-
Add the ketoreductase (e.g., from Candida parapsilosis, lyophilized powder, 1 mg/mL).
-
Stir the mixture gently until all components are dissolved.
-
Substrate Addition: Add 2,6-heptanedione (1.0 mmol), potentially dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Reaction Execution: Maintain the reaction at 30 °C with gentle agitation (e.g., 150 rpm on an orbital shaker).
-
Monitor the reaction progress by GC or HPLC.
-
Work-up and Purification: Once the reaction is complete, saturate the aqueous solution with NaCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: Workflow for the biocatalytic synthesis of (2S,6S)-heptanediol.
Applications in Synthesis
Enantiomerically pure this compound is a versatile building block. For instance, it can be used in the synthesis of chiral ligands for asymmetric catalysis.[4] The 1,5-diol motif is also present in various natural products, making it a key intermediate in their total synthesis. The diol can be further functionalized, for example, by conversion to a dimesylate for subsequent nucleophilic displacement reactions, or through oxidation to the corresponding dicarboxylic acid.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through both chemo-catalytic and biocatalytic reduction of the parent diketone. The choice of method may depend on factors such as catalyst availability, cost, and desired scale of the reaction. Both approaches offer high enantioselectivity and yield, providing access to this valuable chiral building block for applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
Application of 2,6-Heptanediol in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Heptanediol is a chiral diol that holds potential as a monomer for the synthesis of novel polyesters and polyurethanes. Its unique structure, featuring two secondary hydroxyl groups on a seven-carbon backbone, can impart specific properties to polymers, such as altered thermal characteristics, biodegradability, and modified mechanical performance. This document provides detailed application notes on the potential uses of this compound in polymer chemistry and offers exemplary protocols for the synthesis of polymers incorporating this diol. Due to the limited availability of direct experimental data for this compound in published literature, the protocols and expected data are based on established principles of polymer chemistry for diols with secondary hydroxyl groups and structure-property relationships observed in analogous polymer systems.
Introduction to this compound in Polymer Synthesis
This compound is a difunctional alcohol with the chemical formula C₇H₁₆O₂. The presence of two secondary hydroxyl groups suggests that its reactivity in polymerization reactions, such as polycondensation and polyaddition, will be lower than that of diols with primary hydroxyl groups. This reduced reactivity can be overcome by selecting appropriate catalysts and reaction conditions. The chirality of this compound also presents an opportunity to synthesize stereoregular polymers with unique properties. The seven-carbon aliphatic chain is expected to impart flexibility and a lower glass transition temperature (Tg) to the resulting polymers compared to those synthesized with shorter-chain diols.
Potential Applications:
-
Polyesters: this compound can be used as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce aliphatic polyesters. These polyesters may exhibit interesting thermal and mechanical properties and could be explored for applications in biodegradable plastics, elastomers, and adhesives. The stereochemistry of the diol can be a tool to control the crystallinity and, consequently, the mechanical properties of the polyester.[1]
-
Polyurethanes: In polyurethane synthesis, this compound can act as a chain extender. The reaction of the diol with a diisocyanate and a polyol can lead to the formation of segmented polyurethanes. The structure of the this compound segment will influence the properties of the soft and hard domains within the polyurethane, affecting its elasticity, toughness, and thermal stability.
Data Presentation: Expected Polymer Properties
The following tables summarize the anticipated properties of polymers synthesized using this compound. These values are estimations based on structure-property relationships of similar aliphatic polyesters and polyurethanes and should be confirmed by experimental data.
Table 1: Expected Properties of Polyesters Derived from this compound and Adipic Acid
| Property | Expected Value | Comparison with 1,6-Hexanediol Based Polyester | Rationale |
| Glass Transition Temp. (Tg) | -50 to -30 °C | Lower | The additional methyl group and the secondary nature of the hydroxyls in this compound can disrupt chain packing, leading to a lower Tg. |
| Melting Temperature (Tm) | 40 to 60 °C | Lower and Broader | The irregular structure introduced by the chiral centers of this compound is expected to reduce crystallinity. |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Potentially Lower | The lower reactivity of secondary hydroxyls might lead to lower molecular weights under standard conditions.[2] |
| Tensile Strength | 15 - 30 MPa | Lower | Reduced crystallinity generally leads to lower tensile strength. |
| Elongation at Break | 400 - 700 % | Higher | The more amorphous nature would allow for greater elongation before breaking. |
Table 2: Expected Properties of a Polyurethane with this compound as a Chain Extender
| Property | Expected Value | Comparison with 1,4-Butanediol as Chain Extender | Rationale |
| Hard Segment Tg | 50 to 80 °C | Lower | The less regular structure of the hard segment formed with this compound may lead to a lower Tg. |
| Tensile Strength | 20 - 40 MPa | Similar or Slightly Lower | Dependent on the overall polymer morphology and phase separation. |
| Elongation at Break | 500 - 800 % | Higher | The increased flexibility of the C7 chain in the hard segment can contribute to higher elongation. |
| Hardness (Shore A) | 70 - 90 A | Lower | A less ordered hard segment domain would likely result in a softer material. |
Experimental Protocols
The following are detailed, exemplary protocols for the synthesis of a polyester and a polyurethane using this compound. These are based on general procedures for similar monomers and may require optimization.
Protocol for Polyester Synthesis: Poly(2,6-heptanediyl adipate)
This protocol describes the melt polycondensation of this compound with adipic acid. Due to the secondary hydroxyl groups, a suitable catalyst is crucial. An alkyltin catalyst is proposed here based on literature for improving esterification rates of secondary alcohols.[2]
Materials:
-
This compound (1.0 mol, 132.20 g)
-
Adipic acid (1.0 mol, 146.14 g)
-
Methyltin catalyst (e.g., Butylstannoic acid) (0.1-0.5 mol%)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Charging: Charge the this compound, adipic acid, and catalyst into the reaction flask.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove any oxygen. Maintain a slow nitrogen flow throughout the initial stage of the reaction.
-
Esterification Stage:
-
Heat the mixture to 150-160 °C under a slow stream of nitrogen with continuous stirring.
-
Water will start to distill off as the esterification reaction proceeds.
-
Maintain this temperature for 2-3 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-200 °C.
-
Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 1-2 hours. This helps to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction under high vacuum and at 180-200 °C for another 3-5 hours. The viscosity of the reaction mixture will increase significantly.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed from the flask while still warm and molten, or by dissolving it in a suitable solvent like tetrahydrofuran (THF) or chloroform.
-
The polymer can be purified by precipitation in a non-solvent such as methanol or hexane.
-
Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Chemical Structure: ¹H NMR and FTIR spectroscopy.
-
Mechanical Properties: Tensile testing of thin films.
Protocol for Polyurethane Synthesis using this compound as a Chain Extender
This protocol describes a two-step prepolymer method for the synthesis of a segmented polyurethane.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol (1.0 mol, 2000 g)
-
4,4'-Methylene diphenyl diisocyanate (MDI) (2.2 mol, 550.6 g)
-
This compound (1.0 mol, 132.20 g)
-
Dibutyltin dilaurate (DBTDL) catalyst (0.01-0.05 wt%)
-
Dry Tetrahydrofuran (THF) as solvent
Equipment:
-
Four-neck round-bottom flask with a mechanical stirrer, dropping funnel, nitrogen inlet, and condenser.
-
Heating mantle with a temperature controller.
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMEG under vacuum at 80-90 °C for 2 hours prior to use.
-
Charge the dried PTMEG into the reaction flask and heat to 60 °C under a nitrogen atmosphere.
-
Add the MDI to the dropping funnel and add it dropwise to the stirred PTMEG over 30 minutes.
-
After the addition is complete, raise the temperature to 80 °C and continue the reaction for 2-3 hours to form the NCO-terminated prepolymer. Monitor the NCO content by titration.
-
-
Chain Extension:
-
Dissolve the this compound in dry THF.
-
Cool the prepolymer solution to 60 °C and add the DBTDL catalyst.
-
Add the this compound solution dropwise to the prepolymer solution with vigorous stirring over 30-60 minutes.
-
The viscosity of the solution will increase significantly as the polyurethane forms.
-
-
Product Recovery:
-
Once the addition is complete, continue stirring for another 1-2 hours at 60-70 °C.
-
The resulting polyurethane solution can be cast onto a glass plate or a Teflon mold to form a film.
-
Evaporate the solvent in a fume hood at room temperature, followed by drying in a vacuum oven at 50-60 °C for 24 hours to remove any residual solvent.
-
Characterization:
-
Molecular Weight: GPC.
-
Thermal Properties: DSC and TGA.
-
Chemical Structure: FTIR spectroscopy.
-
Mechanical Properties: Tensile testing and Shore hardness measurement.
-
Morphology: Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to study the phase separation.
Mandatory Visualizations
Caption: Polycondensation reaction of this compound and adipic acid.
Caption: Experimental workflow for polyurethane synthesis.
Caption: Structure-property relationships for this compound in polymers.
References
Application Note: Gas Chromatography Method for the Analysis of 2,6-Heptanediol
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of 2,6-heptanediol. Due to the polar nature and low volatility of diols, an indirect approach involving derivatization is employed to achieve excellent peak shape and sensitivity. This method is suitable for researchers, scientists, and drug development professionals who require accurate determination of this compound in various sample matrices. The protocol outlines sample preparation, silylation derivatization, and GC-FID analysis conditions.
Introduction
This compound is a diol of interest in various chemical and pharmaceutical applications. Accurate quantification is crucial for process monitoring, quality control of starting materials, and stability studies. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of diols like this compound by GC can be challenging due to their polarity, which often leads to poor peak shapes and column bleed.[1] Derivatization of the hydroxyl groups is a common strategy to increase the volatility and thermal stability of such analytes, making them more amenable to GC analysis.[2][3] This note describes a method based on silylation, a common and effective derivatization technique, followed by analysis using a flame ionization detector (FID).[4]
Experimental Protocol
Sample Preparation
The sample preparation procedure aims to isolate this compound from the sample matrix. A liquid-liquid extraction (LLE) is a suitable method for many sample types.
Protocol:
-
Accurately weigh a sample containing an estimated 1-10 mg of this compound into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable solvent (e.g., ethyl acetate) to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
The dried residue is now ready for derivatization.
Derivatization (Silylation)
Silylation involves the replacement of the active hydrogen in the hydroxyl groups of this compound with a trimethylsilyl (TMS) group.[3][4] This process decreases the polarity and increases the volatility of the analyte.
Protocol:
-
To the dried sample residue, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature before GC injection.
Gas Chromatography (GC) Conditions
A non-polar capillary column is recommended for the analysis of the silylated this compound. A flame ionization detector (FID) provides excellent sensitivity for hydrocarbon-containing compounds.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar phase |
| Injector | Split/Splitless, operated in split mode (20:1) |
| Injector Temp. | 250°C |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Injection Volume | 1 µL |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method. This data is illustrative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Expected Value |
| Retention Time (derivatized) | Approximately 12.5 minutes |
| Linearity (R²) | > 0.999 |
| Range | 0.1 µg/mL to 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Repeatability (%RSD, n=6) | < 2% |
| Recovery | 95% - 105% |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC analysis of this compound.
Conclusion
The described gas chromatography method with prior silylation derivatization provides a reliable and sensitive approach for the quantitative analysis of this compound. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine analysis in a quality control or research environment. The use of a common non-polar column and a flame ionization detector ensures that this method can be readily implemented in most analytical laboratories.
References
Application Note: Derivatization of 2,6-Heptanediol for Enhanced HPLC Analysis
Introduction
2,6-Heptanediol is an aliphatic diol that lacks a strong chromophore, making its direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. Derivatization is a chemical modification process that converts an analyte into a derivative with improved detectability.[1][2][3] This application note describes a robust pre-column derivatization method for this compound using benzoyl chloride. The reaction introduces a benzoyl group onto the hydroxyl moieties of the diol, forming a derivative that is highly responsive to UV detection. This method significantly enhances the sensitivity and allows for the accurate quantification of this compound in various sample matrices.
Principle of Derivatization
The derivatization of this compound with benzoyl chloride follows the Schotten-Baumann reaction, where the hydroxyl groups of the diol react with benzoyl chloride in the presence of a base to form the corresponding dibenzoate ester.[1] The resulting derivative possesses a strong UV chromophore (the benzoyl group), enabling sensitive detection by HPLC with a UV detector. The reaction is rapid and can be performed at room temperature.[4]
Advantages of Benzoylation
-
Enhanced Sensitivity: The introduction of the benzoyl group dramatically increases the molar absorptivity of the analyte, leading to lower limits of detection (LOD) and quantification (LOQ).[5]
-
Improved Chromatography: The non-polar nature of the benzoyl derivative enhances its retention on reversed-phase HPLC columns, leading to better separation from polar interferences.[4]
-
Versatility: Benzoyl chloride is a readily available and effective derivatizing agent for primary and secondary alcohols.[6][7]
-
Stable Derivatives: The resulting benzoyl esters are generally stable, allowing for flexibility in sample processing and analysis.[1][4]
Experimental Protocol: Benzoylation of this compound
This protocol provides a detailed procedure for the derivatization of this compound with benzoyl chloride for subsequent HPLC-UV analysis.
1. Materials and Reagents
-
This compound standard
-
Benzoyl chloride (≥99%)
-
Sodium hydroxide (NaOH), 1 M solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1 M solution
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Sample vials
2. Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The preparation of the sample will depend on the matrix. For aqueous samples, a dilution with methanol may be sufficient. For complex matrices, a suitable extraction method should be employed prior to derivatization.
4. Derivatization Procedure
-
Pipette 100 µL of the standard solution or sample into a clean glass vial.
-
Add 200 µL of 1 M sodium hydroxide solution to the vial.
-
Add 10 µL of benzoyl chloride.
-
Immediately cap the vial and vortex vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Add 100 µL of 1 M hydrochloric acid to neutralize the excess sodium hydroxide and quench the reaction.
-
Vortex for 30 seconds.
5. Sample Clean-up (SPE)
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC grade water.
-
Load the entire derivatized sample mixture onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the derivatized this compound with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.
6. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the benzoylation method for this compound analysis. The values are based on typical performance for benzoylated alcohols and may vary depending on the specific instrumentation and experimental conditions.[5][8][9]
| Parameter | Expected Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Recovery | > 90% |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
Visualizations
Diagram 1: Derivatization Reaction of this compound
Caption: Schotten-Baumann reaction for this compound derivatization.
Diagram 2: Experimental Workflow for HPLC Analysis
Caption: Workflow from sample preparation to final analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of alcohols... - Chromatography Forum [chromforum.org]
- 3. helixchrom.com [helixchrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Heptanediol as a Versatile Precursor for the Synthesis of Piperidine-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 2,6-heptanediol as a readily available and versatile precursor for the synthesis of valuable pharmaceutical intermediates. Specifically, we outline a two-step synthetic pathway involving the oxidation of this compound to heptane-2,6-dione, followed by a diastereoselective reductive amination to yield cis-2,6-dimethylpiperidine. This piperidine derivative serves as a key building block for the synthesis of various biologically active molecules, including analogs of the natural product solenopsin, which has demonstrated potential in modulating the PI3K/Akt signaling pathway, a critical target in cancer therapy.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The specific substitution pattern on the piperidine ring is crucial for biological activity and pharmacokinetic properties. 2,6-disubstituted piperidines, in particular, are core structures of many alkaloids with significant pharmacological activities.
This application note details a robust and efficient synthetic route starting from the simple and commercially available precursor, this compound. The strategy relies on the transformation of the diol to a 1,5-diketone, which then serves as a versatile intermediate for the construction of the piperidine ring through a reductive amination reaction.
Synthetic Pathway Overview
The overall synthetic strategy to convert this compound into the pharmaceutical intermediate cis-2,6-dimethylpiperidine is depicted below. This two-step process is amenable to scale-up and allows for the introduction of diversity at the nitrogen atom if desired.
Caption: Synthetic route from this compound to cis-2,6-dimethylpiperidine.
Experimental Protocols
Part 1: Oxidation of this compound to Heptane-2,6-dione
The oxidation of the secondary alcohol groups in this compound to ketones is a critical first step. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods offer mild reaction conditions and high yields.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to effect the oxidation.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of oxalyl chloride (2.2 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DMSO (2.5 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and continue stirring for 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford heptane-2,6-dione.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin periodinane (2.2 eq.) portionwise.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford heptane-2,6-dione.
Quantitative Data for Oxidation:
| Oxidation Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | DCM | -78 to rt | 85 - 95 | >98 |
| DMP Oxidation | Dess-Martin periodinane | DCM | rt | 90 - 98 | >98 |
Part 2: Reductive Amination of Heptane-2,6-dione to cis-2,6-Dimethylpiperidine
The cyclization and reduction of the 1,5-diketone with an ammonia source is a key step to form the piperidine ring. The use of a suitable reducing agent and reaction conditions can control the stereochemical outcome.
Protocol 3: One-Pot Reductive Amination
This protocol utilizes ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent to favor the formation of the cis-diastereomer.
Materials:
-
Heptane-2,6-dione
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve heptane-2,6-dione (1.0 eq.) and ammonium acetate (10 eq.) in anhydrous methanol (0.2 M).
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq.) portionwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by GC-MS for the disappearance of the diketone and the formation of the piperidine product.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (4 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude cis-2,6-dimethylpiperidine can be further purified by distillation or by conversion to its hydrochloride salt.
Quantitative Data for Reductive Amination:
| Intermediate | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| Heptane-2,6-dione | NH₄OAc, NaBH₃CN, Acetic Acid | MeOH | rt | 70 - 85 | >95:5 |
Biological Context: The PI3K/Akt Signaling Pathway
The synthesized piperidine intermediate is a precursor to analogs of solenopsin, a natural product known to inhibit the PI3K/Akt signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of solenopsin analogs.
Conclusion
This compound serves as an economical and efficient starting material for the synthesis of the valuable pharmaceutical intermediate cis-2,6-dimethylpiperidine. The described two-step synthetic route, involving a high-yielding oxidation followed by a diastereoselective reductive amination, provides a practical and scalable method for accessing this important structural motif. The resulting intermediate is a key precursor for the development of novel therapeutics targeting critical cellular pathways, such as the PI3K/Akt pathway. These application notes and protocols offer a solid foundation for researchers in drug discovery and development to explore the synthesis and biological evaluation of new piperidine-based compounds.
Application Note: A Standardized Protocol for the Reduction of 2,6-Heptanedione
Abstract
This document provides a detailed protocol for the chemical reduction of 2,6-heptanedione to its corresponding diol, 2,6-heptanediol. The method employs sodium borohydride (NaBH₄), a mild and selective reducing agent, suitable for converting ketones to alcohols.[1][2] This protocol is designed for researchers in organic synthesis and drug development, offering a reliable procedure for obtaining this compound, a potentially useful synthon. The procedure includes a step-by-step experimental guide, a summary of quantitative parameters, and a visual workflow diagram.
Introduction
The reduction of diketones is a fundamental transformation in organic chemistry, yielding diols that serve as versatile building blocks for more complex molecules. 2,6-Heptanedione is a symmetrical diketone whose reduction product, this compound, can exist as a mixture of diastereomers ((2R,6R), (2S,6S), and meso). The choice of reducing agent is critical for achieving high yield and selectivity. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[2] Unlike more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₄ can be used in protic solvents like methanol or ethanol.[1][3] This protocol details the reduction using NaBH₄ in a methanol solvent system.
Reaction Scheme
The overall transformation involves the reduction of the two ketone functionalities in 2,6-heptanedione to hydroxyl groups, yielding this compound.
2,6-Heptanedione → this compound (C₇H₁₂O₂) + [H] → (C₇H₁₆O₂)
Reactant:
-
CC(=O)CCCC(=O)C (SMILES for 2,6-Heptanedione)[4]
Product:
-
CC(O)CCCC(O)C (SMILES for this compound)[5]
Experimental Protocol
3.1 Materials and Reagents
-
2,6-Heptanedione (C₇H₁₂O₂, MW: 128.17 g/mol )[6]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Apparatus for column chromatography (optional, for purification)
3.3 Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-heptanedione (1.28 g, 10.0 mmol) in anhydrous methanol (25 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.95 g, 25.0 mmol, 2.5 equivalents) portion-wise over 15 minutes. Caution: NaBH₄ reacts with methanol to generate hydrogen gas; ensure slow addition to control the effervescence.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C to neutralize excess NaBH₄ and decompose the borate esters. Vigorous hydrogen evolution will be observed.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2,6-Heptanedione | 1.28 | g | Starting material (10.0 mmol) |
| Sodium Borohydride | 0.95 | g | Reducing agent (2.5 equivalents) |
| Solvents & Reagents | |||
| Methanol | 25 | mL | Reaction Solvent |
| 1 M Hydrochloric Acid | 20 | mL | Quenching Agent |
| Ethyl Acetate | 90 (3 x 30) | mL | Extraction Solvent |
| Reaction Conditions | |||
| Temperature | 0 °C to RT | °C | Initial cooling followed by warming |
| Reaction Time | 3 | hours | Total stirring time post-addition |
| Expected Outcome | |||
| Product | This compound | - | A mixture of diastereomers |
| Theoretical Yield | 1.32 | g | Based on 100% conversion |
| Expected Yield | 85-95 | % | Typical for NaBH₄ reductions |
Visualized Experimental Workflow
Caption: Figure 1. A step-by-step workflow for the NaBH₄ reduction of 2,6-heptanedione.
Safety Precautions
-
Sodium borohydride is flammable and reacts with water or acids to produce flammable hydrogen gas; handle with care in a well-ventilated fume hood.[1]
-
Methanol and ethyl acetate are flammable solvents. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
The quenching step with HCl is exothermic and produces gas; perform it slowly in an ice bath.
Conclusion
This protocol provides a straightforward and efficient method for the reduction of 2,6-heptanedione to this compound using sodium borohydride. The procedure is characterized by its use of mild conditions, common laboratory reagents, and high expected yields. This makes it a valuable and scalable method for researchers requiring access to this compound for further synthetic applications.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. (2R,6R)-2,6-Heptanediol | C7H16O2 | CID 6992337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Heptanedione | C7H12O2 | CID 100532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Large-Scale Synthesis of 2,6-Heptanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2,6-heptanediol, a valuable chiral building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Two primary synthetic routes are presented: the hydroboration-oxidation of 1,6-heptadiene and the reduction of 2,6-heptanedione.
Introduction
This compound is a C7 aliphatic diol with chiral centers at the C2 and C6 positions, making it a useful precursor for the synthesis of complex stereospecific molecules. Its applications include the synthesis of natural products, pharmaceutical intermediates, and specialty polymers. The demand for efficient and scalable methods for its production is therefore of significant interest to the chemical and pharmaceutical industries. This application note outlines two robust synthetic pathways, providing detailed protocols and data to facilitate their implementation on a laboratory or pilot-plant scale.
Synthetic Strategies
Two principal strategies for the large-scale synthesis of this compound are detailed below. The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired stereochemical outcome, and the scale of production.
Route 1: Hydroboration-Oxidation of 1,6-Heptadiene
This route offers a direct method for the anti-Markovnikov hydration of the terminal double bonds of 1,6-heptadiene to yield the corresponding primary diol. The reaction proceeds in two steps: the addition of a borane reagent across the double bonds, followed by oxidation of the resulting organoborane.
Route 2: Reduction of 2,6-Heptanedione
This alternative pathway involves the synthesis of the symmetrical diketone, 2,6-heptanedione, followed by its reduction to the diol. This method is advantageous when the diketone precursor is readily available or can be synthesized economically.
Route 1: Hydroboration-Oxidation of 1,6-Heptadiene
This section provides a detailed protocol for the synthesis of this compound starting from 1,6-heptadiene.
Step 1: Synthesis of 1,6-Heptadiene
While commercially available, 1,6-heptadiene can also be synthesized on a large scale. One common laboratory method involves the coupling of two allyl magnesium bromide molecules with 1,3-dibromopropane.
Experimental Protocol: Synthesis of 1,6-Heptadiene
-
Materials: Magnesium turnings, allyl bromide, 1,3-dibromopropane, anhydrous diethyl ether, iodine crystal (as initiator).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the addition funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of allyl magnesium bromide.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of 1,3-dibromopropane in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by fractional distillation.
-
Step 2: Hydroboration-Oxidation of 1,6-Heptadiene
The hydroboration-oxidation of 1,6-heptadiene proceeds via an anti-Markovnikov addition of borane, followed by oxidation to yield this compound.[1][2][3][4][5]
Experimental Protocol: Synthesis of this compound
-
Materials: 1,6-Heptadiene, Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,6-heptadiene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH3·THF solution dropwise via a syringe or an addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This oxidation step is highly exothermic. Maintain vigorous stirring and control the addition rate to keep the temperature below 30 °C.
-
After the addition of the peroxide is complete, stir the mixture at room temperature for at least 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.
-
Cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude diol by vacuum distillation or column chromatography.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,6-Heptadiene | [6] |
| Product | This compound | [7][8] |
| Regioselectivity | Anti-Markovnikov | [1][2] |
| Stereochemistry | Syn-addition | [2] |
| Typical Yield | 70-85% (literature for similar dienes) | - |
Diagrams
Caption: Synthesis workflow for this compound via hydroboration-oxidation.
Route 2: Reduction of 2,6-Heptanedione
This alternative route provides this compound through the reduction of the corresponding diketone.
Step 1: Synthesis of 2,6-Heptanedione
A patented method for the synthesis of 2,6-heptanedione involves the reaction of diketene with formaldehyde in an aqueous medium.[9]
Experimental Protocol: Synthesis of 2,6-Heptanedione
-
Materials: Diketene, Formaldehyde (37% aqueous solution), Water.
-
Procedure:
-
In a reaction vessel, combine water and formaldehyde solution.
-
Add diketene to the aqueous formaldehyde solution while maintaining the temperature between 20-60 °C.[9] The reaction is typically conducted over a period of 4 to 48 hours.[9]
-
After the reaction is complete, the product can be isolated by solvent extraction (e.g., with benzene) followed by distillation.[9]
-
Step 2: Reduction of 2,6-Heptanedione
The reduction of the diketone to the diol can be achieved using various reducing agents, with sodium borohydride being a common and convenient choice for its selectivity and mild reaction conditions. Catalytic hydrogenation is another viable option for large-scale production.
Experimental Protocol: Reduction of 2,6-Heptanedione
-
Materials: 2,6-Heptanedione, Sodium borohydride (NaBH4), Methanol or Ethanol, Hydrochloric acid (1 M aqueous solution).
-
Procedure:
-
Dissolve 2,6-heptanedione in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the evolution of gas ceases and the solution is acidic.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diol.
-
Purify the product by vacuum distillation or recrystallization.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,6-Heptanedione | [9] |
| Product | This compound | [7][8] |
| Reducing Agent | Sodium Borohydride | - |
| Typical Yield | >90% (literature for similar ketone reductions) | - |
Diagrams
Caption: Synthesis workflow for this compound via reduction of 2,6-heptanedione.
Purification and Characterization
The final product, this compound, can be purified by either vacuum distillation or column chromatography on silica gel. The purity and identity of the compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| NMR Spectroscopy (¹H and ¹³C) | Characteristic peaks corresponding to the diol structure. |
| Infrared (IR) Spectroscopy | Broad O-H stretch around 3300 cm⁻¹, C-H stretches around 2900 cm⁻¹, and C-O stretch around 1050 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (132.20 g/mol ). |
| Gas Chromatography (GC) | To determine purity. |
Safety Considerations
-
Diketene: is a toxic and highly reactive substance. Handle with extreme caution in a well-ventilated fume hood.
-
Borane-THF complex: is flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere.
-
Hydrogen Peroxide (30%): is a strong oxidizer. Avoid contact with skin and eyes.
-
Sodium Borohydride: reacts with acidic and protic solvents to release flammable hydrogen gas.
Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).
Conclusion
This application note provides two detailed and scalable synthetic routes to this compound. The hydroboration-oxidation of 1,6-heptadiene offers a direct approach, while the reduction of 2,6-heptanedione presents a viable alternative. The choice of method will depend on specific laboratory capabilities and economic considerations. The provided protocols and data are intended to serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1,6-Heptadiene | C7H12 | CID 16968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H16O2 | CID 330067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2R,6R)-2,6-Heptanediol | C7H16O2 | CID 6992337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3884978A - Process for the preparation of 2,6-heptanedione - Google Patents [patents.google.com]
Application Notes: The Strategic Use of 2,6-Heptanediol in the Synthesis of Piperidine Alkaloids
Introduction
2,6-Heptanediol, a readily available and versatile chiral synthon, offers a valuable starting point for the asymmetric synthesis of various natural products. Its C7 carbon skeleton with oxygenation at the 2 and 6 positions makes it an ideal precursor for the construction of six-membered heterocyclic rings, particularly piperidines, which are core structures in a wide array of bioactive alkaloids. This application note details the utility of this compound in the synthesis of solenopsin A, a representative 2,6-disubstituted piperidine alkaloid known for its hemolytic, cytotoxic, and necrotic activities.
Core Concept: From Diol to Alkaloid
The synthetic strategy hinges on the transformation of the 1,5-diol functionality of this compound into the piperidine ring system. This is achieved through a sequence of oxidation and reductive amination. The chirality of the starting diol can be used to control the stereochemistry of the final product. For this application note, we will focus on the synthesis of racemic solenopsin A, which can be adapted for an enantioselective synthesis by starting with an enantiomerically pure this compound.
Experimental Protocols
I. Oxidation of this compound to 2,6-Heptanedione
This initial step converts the diol into the corresponding dione, a key intermediate for the subsequent cyclization.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium sulfate, anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.2 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2,6-heptanedione can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 132.20 | 1 | 1.0 |
| Pyridinium chlorochromate (PCC) | 215.56 | 2.2 | 2.2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (%) |
| 2,6-Heptanedione | 128.17 | 0.97 | 85-95 |
II. Synthesis of Solenopsin A via Reductive Amination
This one-pot reaction involves the formation of the piperidine ring and the simultaneous introduction of the undecyl side chain.
Materials:
-
2,6-Heptanedione
-
Undecylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol, anhydrous
-
Acetic acid, glacial
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve 2,6-heptanedione (1.0 eq) and undecylamine (1.1 eq) in anhydrous methanol.
-
Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford solenopsin A.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2,6-Heptanedione | 128.17 | 1 | 1.0 |
| Undecylamine | 171.34 | 1.1 | 1.1 |
| Sodium cyanoborohydride | 62.84 | 1.5 | 1.5 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (%) |
| Solenopsin A | 281.53 | 2.19 | 60-70 |
Visualizations
Application Note: Quantitative Analysis of 2,6-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Heptanediol is a dihydroxylated aliphatic alkane. Its quantification in various matrices, particularly in biological fluids, is essential for a range of research and development applications, including pharmacokinetic studies and toxicological assessments. This document provides detailed analytical protocols for the quantitative determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Techniques
Two primary methods are presented for the robust quantification of this compound: a GC-MS method requiring derivatization and a direct LC-MS/MS method. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample matrix.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Due to its polar nature and low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common and effective derivatization technique that replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, thereby increasing the volatility and improving the chromatographic properties of the analyte.
Experimental Protocol: GC-MS
1. Sample Preparation (from Human Plasma)
-
Protein Precipitation: To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Predicted for bis-TMS derivative of this compound):
-
Quantifier ion: To be determined experimentally (likely a stable fragment).
-
Qualifier ions: To be determined experimentally.
-
Expected Quantitative Performance (GC-MS)
The following table summarizes the typical performance characteristics expected from this GC-MS method. These values are representative and should be confirmed during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-15 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85-110% |
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a direct and highly sensitive method for the quantification of this compound in biological matrices, generally without the need for derivatization.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from Human Serum)
-
Protein Precipitation: To 100 µL of human serum in a microcentrifuge tube, add 300 µL of cold methanol containing the internal standard (e.g., a deuterated analog of this compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Predicted for this compound):
-
Precursor Ion (M+H)⁺: m/z 133.1
-
Product Ions: To be determined by infusion and fragmentation experiments (e.g., loss of water molecules).
-
Expected Quantitative Performance (LC-MS/MS)
The following table summarizes the typical performance characteristics expected from this LC-MS/MS method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1-0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5-2 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 90-115% |
LC-MS/MS Analysis Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Summary of Analytical Techniques
The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study. A summary of the key features of each method is provided below.
| Feature | GC-MS with Silylation | LC-MS/MS |
| Derivatization | Required | Not typically required |
| Sensitivity | Good | Excellent |
| Selectivity | Good | Excellent |
| Throughput | Moderate | High |
| Sample Volume | ~100 µL | ~100 µL |
| Instrumentation | GC-MS system | LC-MS/MS system |
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound in biological matrices. The GC-MS method with silylation is a well-established technique for the analysis of polar compounds, while the direct LC-MS/MS method offers higher sensitivity and throughput. Both methods should be fully validated in the laboratory to ensure they meet the specific requirements of the intended application.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Heptanediol from Reaction Mixtures
Welcome to the technical support center for the purification of 2,6-heptanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a polar diol, are fractional distillation under reduced pressure, column chromatography, and recrystallization. The choice of method depends on the nature and boiling points of the impurities, the required final purity, and the scale of the purification.
Q2: What are the typical impurities found in a crude this compound reaction mixture?
A2: Impurities largely depend on the synthetic route. If this compound is synthesized by the reduction of 2,6-heptanedione, common impurities may include:
-
Unreacted 2,6-heptanedione: The starting material may not have fully reacted.
-
Solvents: Residual solvents from the reaction or workup.
-
Byproducts of side reactions: These can include mono-alcohols or products from over-reduction, though less common with mild reducing agents.
-
Catalyst residues: If a catalyst was used in the synthesis.
Q3: How can I assess the purity of my this compound fractions?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify volatile components in your fractions, providing both qualitative and quantitative data.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and identify impurities by comparing the spectra to a known standard.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): Particularly with a diol column, HPLC can be used to separate and quantify the diol from its impurities.
Troubleshooting Guides
Fractional Distillation under Reduced Pressure
Fractional distillation is suitable for separating this compound from impurities with significantly different boiling points. Due to its relatively high boiling point (approximately 233.2°C at 760 mmHg), distillation is performed under reduced pressure to prevent thermal decomposition.[7]
Issue: The distillation is very slow or not occurring, even at high temperatures.
-
Possible Cause: The vacuum may not be low enough, or there might be leaks in the system. High-boiling point alcohols require a significant reduction in pressure to lower their boiling points sufficiently.[7]
-
Solution:
-
Check all joints and connections for leaks. Ensure proper sealing with vacuum grease.
-
Verify the performance of your vacuum pump.
-
Insulate the distillation flask and column to minimize heat loss.[8]
-
Issue: The product is decomposing or turning dark during distillation.
-
Possible Cause: The distillation temperature is too high, even under vacuum.
-
Solution:
-
Further, reduce the pressure to lower the boiling point.
-
Ensure the heating mantle is not set too high and that the heat is evenly distributed.
-
Issue: Poor separation of this compound from an impurity.
-
Possible Cause: The boiling points of the diol and the impurity are too close for efficient separation with your current setup.
-
Solution:
Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.[9][10]
Issue: this compound is not eluting from the silica gel column.
-
Possible Cause: The eluent (solvent system) is not polar enough to move the highly polar diol down the column.[9][11]
-
Solution:
-
Gradually increase the polarity of the eluent. A common solvent system for diols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Start with a low percentage of ethyl acetate and gradually increase it.
-
For very polar compounds that are difficult to elute, a small amount of methanol can be added to the eluent (e.g., 1-5% in dichloromethane or ethyl acetate).[12][13]
-
Issue: Poor separation between this compound and an impurity.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first to find a mobile phase that gives good separation (Rf values ideally between 0.2 and 0.5).
-
Consider using a different stationary phase, such as alumina or a diol-functionalized silica gel column, which can offer different selectivity for polar compounds.[14][15]
-
Issue: Tailing of the this compound peak.
-
Possible Cause: Strong interactions between the hydroxyl groups of the diol and the active sites on the silica gel.[14]
-
Solution:
-
Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the impurities.
-
Ensure the column is packed uniformly to avoid channeling.
-
Recrystallization
Recrystallization can be an effective final purification step if the this compound is a solid at room temperature or can be induced to crystallize.
Issue: this compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent might also be higher than the melting point of the diol.
-
Solution:
-
Add a small amount of additional hot solvent to redissolve the oil and then allow it to cool more slowly.[16]
-
Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[17][18] For diols, solvent systems like ethyl acetate/hexane or acetone/hexane can be effective.[17]
-
Issue: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute, or crystallization has not been initiated.
-
Solution:
Issue: Low recovery of purified this compound.
-
Possible Cause: The diol has significant solubility in the cold recrystallization solvent.
-
Solution:
-
Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize the amount of dissolved product.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Attempt to recover a second crop of crystals from the mother liquor by concentrating it and re-cooling.[16]
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | 90-97% | 90-98% | High | Excellent for removing non-volatile impurities; cost-effective for large scales. | Requires thermal stability of the compound; less effective for separating isomers with close boiling points. |
| Column Chromatography | 95-99% | 85-95% | Moderate | High resolution for separating compounds with similar properties; adaptable to various polarities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | >99% | 70-90% | Low to Moderate | Can yield very high purity product; relatively simple procedure. | Yield can be low if the compound has some solubility in the cold solvent; not suitable for all compounds. |
Experimental Protocols
General Protocol for Fractional Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect the initial fraction (forerun), which will contain lower-boiling impurities. As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
General Protocol for Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30, etc.) to elute the this compound.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
General Protocol for Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethyl acetate, hexane, acetone, water, and mixtures thereof) at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for fractional distillation.
References
- 1. youtube.com [youtube.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. waters.com [waters.com]
- 10. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Recrystallization [sites.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Heptanediol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-heptanediol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and accessible method for synthesizing this compound is through the reduction of its precursor, 2,6-heptanedione. This transformation is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).
Q2: How does the reduction of 2,6-heptanedione to this compound proceed?
The reduction of the two ketone functionalities in 2,6-heptanedione to hydroxyl groups proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbons. This results in the formation of a di-alkoxide intermediate, which is subsequently protonated during the work-up step to yield the final this compound product.
Q3: What are the potential stereochemical outcomes of this synthesis?
The reduction of 2,6-heptanedione creates two chiral centers at positions 2 and 6. Therefore, the reaction can yield a mixture of diastereomers: (2R,6R)-2,6-heptanediol, (2S,6S)-2,6-heptanediol, and the meso compound, (2R,6S)-2,6-heptanediol. The ratio of these diastereomers depends on the reaction conditions and the reducing agent used. Controlling this stereoselectivity is often a key challenge.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Low or No Product Yield
Problem: After performing the reduction of 2,6-heptanedione, analysis of the crude product shows a low yield of this compound or no product at all.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Reducing Agent | Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh batch of NaBH₄ for the reaction. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the reducing agent to the diketone is used. A common starting point is a slight excess of NaBH₄. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction. If the reaction is sluggish, a slight increase in temperature might be necessary, but be cautious of side reactions. |
| Improper Work-up Procedure | Product loss can occur during the extraction and washing steps. Ensure the pH is appropriately adjusted during the work-up to protonate the alkoxide and minimize the solubility of the diol in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to maximize product recovery. |
| Side Reactions | The primary competing side reaction is the intramolecular aldol condensation of 2,6-heptanedione, especially in the presence of a base. This can be minimized by maintaining a low reaction temperature and adding the reducing agent promptly to the reaction mixture. |
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Presence of Impurities in the Final Product
Problem: The isolated this compound is contaminated with byproducts, as indicated by techniques like GC-MS or NMR spectroscopy.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Unreacted 2,6-heptanedione | Can be detected by TLC, GC-MS, or the presence of carbonyl signals in IR and ¹³C NMR spectra. | Purification via flash column chromatography on silica gel is effective. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point. |
| Monoreduction Product (6-hydroxy-2-heptanone) | Will have both a hydroxyl and a carbonyl group, identifiable by corresponding spectroscopic signals. | Can be separated from the diol using column chromatography; the diol is significantly more polar. |
| Aldol Condensation Product (3-methyl-2-cyclohexenone) | This cyclic ketone is a common byproduct if the reaction is run under basic conditions for an extended period before reduction. Its distinct structure is readily identifiable by NMR and MS. | Column chromatography can separate this less polar byproduct from the desired diol. |
| Diastereomers | The different stereoisomers of this compound may be separable by chiral chromatography or derivatization followed by chromatography, though this can be challenging. | Careful selection of the reducing agent and reaction conditions can influence the diastereomeric ratio. For specific stereoisomers, asymmetric synthesis routes may be necessary.[1] |
Logical Flow for Product Purification
Caption: Decision pathway for purification of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Heptanedione (Precursor)
This protocol is adapted from a patented procedure for the synthesis of 2,6-heptanedione.
Materials:
-
Diketene
-
Formaldehyde solution (37%)
-
Water
-
Sodium chloride (NaCl)
-
Benzene (or a suitable alternative extraction solvent like toluene or dichloromethane)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel equipped with a stirrer and temperature control, combine water, formaldehyde solution (1.0 mole equivalent), and diketene (2.0 mole equivalents).
-
Warm the heterogeneous mixture to approximately 40°C with good stirring. An exothermic reaction will occur, and the temperature should be maintained at 40°C for 24 hours. Cooling may be necessary initially.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Saturate the aqueous solution with sodium chloride to facilitate the separation of the organic product.
-
Extract the precipitated oil with benzene (or an alternative solvent) three times.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2,6-heptanedione can be purified by distillation.
Protocol 2: Reduction of 2,6-Heptanedione to this compound
This is a general protocol for the reduction of a diketone using sodium borohydride.
Materials:
-
2,6-Heptanedione
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,6-heptanedione (1.0 eq.) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (a slight excess, e.g., 2.2 eq. of hydride) to the cooled solution in portions.
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until all the starting material is consumed.
-
Once the reaction is complete, cool the mixture again to 0°C and slowly quench the reaction by adding 1M HCl until the bubbling ceases. This will neutralize the excess NaBH₄ and the borate esters.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add deionized water to the residue and extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the expected outcomes based on the chosen reducing agent. Note that specific yields and diastereomeric ratios can vary based on precise reaction conditions.
| Reducing Agent | Typical Solvent | Reaction Temperature | Expected Diastereoselectivity | General Observations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp. | Low to moderate | A cost-effective and safe option. The diastereomeric ratio may be close to 1:1 for the racemic and meso forms without special additives or conditions. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl ether | 0°C to Room Temp. | Low to moderate | A more powerful reducing agent, but also more hazardous and requires strictly anhydrous conditions. Not typically necessary for this transformation and may offer little advantage in selectivity over NaBH₄. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | -78°C to Room Temp. | Can be higher depending on substrate and conditions | Often used for the reduction of esters to aldehydes, but can also reduce ketones. Its bulkiness may impart some degree of stereoselectivity. |
| Enzymatic Reduction | Aqueous Buffer | Room Temperature | High | Can provide excellent enantioselectivity and diastereoselectivity, leading to a single stereoisomer. Requires specific enzymes and optimization of biocatalytic conditions. |
References
Technical Support Center: 2,6-Heptanediol Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-heptanediol. Our aim is to help you identify and remove common impurities encountered during your experiments.
Troubleshooting Guide
Encountering impurities in your this compound sample can be a significant setback. This guide will help you diagnose and resolve common purification challenges.
Problem: My purified this compound shows extra peaks in the GC-MS analysis.
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials or intermediates may persist in the final product.
-
Solution: Ensure your reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If necessary, adjust reaction time, temperature, or stoichiometry.
-
-
Side Reactions: The synthesis of diols can sometimes lead to by-products such as isomers, other diols, or products of oxidation or dehydration. For instance, in related diol syntheses, impurities like ε-caprolactone have been observed.[1][2]
-
Solution: Optimize reaction conditions to minimize side reactions. Purification methods like fractional distillation under vacuum or column chromatography are effective for separating structurally similar impurities.[3]
-
-
Residual Solvent: Solvents used in the synthesis or extraction process may not be fully removed.
Problem: The this compound has a yellow tint.
Possible Causes & Solutions:
-
Thermal Degradation: Diols can be sensitive to high temperatures, leading to discoloration.[1]
-
Oxidative Impurities: Exposure to air, especially at elevated temperatures, can cause the formation of colored oxidation by-products.
Problem: Low yield after purification.
Possible Causes & Solutions:
-
Product Loss During Extraction: Due to the polar nature of diols, they can have some solubility in aqueous layers during extraction.
-
Solution: Perform multiple extractions with an appropriate organic solvent to maximize recovery.
-
-
Co-elution During Chromatography: The product may elute with impurities if the chromatographic conditions are not optimal.
-
Product Loss During Distillation: If the distillation apparatus is not properly insulated, it can lead to inefficient distillation and loss of product.
-
Solution: Ensure the distillation column is well-insulated to maintain the necessary temperature gradient.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
Based on general knowledge of diol synthesis and purification of analogous compounds like 1,6-hexanediol, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be the corresponding ketone or ester.
-
By-products: Isomers of this compound, other diols, and products of side reactions like oxidation or dehydration. In similar diols, cyclic ethers can also be impurities.[1][2][12]
-
Solvents: Residual solvents from the reaction or purification steps.
Q2: Which analytical technique is best for assessing the purity of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying volatile and semi-volatile impurities in diol samples.[13][14][15] For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) with a suitable detector can be employed.[11]
Q3: Can I use recrystallization to purify this compound?
Recrystallization is a viable purification technique if the this compound is a solid at room temperature and a suitable solvent is found.[16][17] The ideal solvent should dissolve the diol well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
Q4: What is the recommended method for removing colored impurities?
Treatment with activated carbon is a standard and effective method for removing colored organic impurities.[7][8] The impure diol is dissolved in a suitable solvent, a small amount of activated carbon is added, the mixture is stirred or heated briefly, and then the carbon is removed by filtration.
Quantitative Data on Purification
The efficiency of purification methods can vary depending on the specific impurities present and the experimental conditions. The following table provides illustrative data on the purity of a diol sample before and after applying common purification techniques.
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Key Impurities Removed |
| Vacuum Distillation | 92.5% | 99.2% | High-boiling by-products, residual starting materials |
| Column Chromatography | 95.0% | >99.8% | Isomeric impurities, other diols |
| Recrystallization | 90.0% | 98.5% | Soluble impurities, some colored by-products |
| Activated Carbon Treatment | 98.0% (with color) | 98.0% (colorless) | Colored impurities |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile impurities and high-boiling point solvents.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Thermometer
-
Stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is free of cracks.
-
Place the crude this compound and a stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum pump.
-
Slowly reduce the pressure to the desired level. The boiling point of the compound will be significantly lower under reduced pressure.[5][18]
-
Begin stirring and gradually heat the flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification of this compound by Column Chromatography
This method is effective for separating impurities with different polarities from this compound.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (or a diol-functionalized silica for enhanced separation of polar compounds)[10]
-
Eluent (a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Pack the chromatography column with silica gel slurried in the initial eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Collect fractions in separate tubes.
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. atamankimya.com [atamankimya.com]
- 2. 1,6-Hexanediol | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. buschvacuum.com [buschvacuum.com]
- 7. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 8. Activated carbon - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 12. EP0747338A1 - Process for the purification of linear diols or polyols contaminated by cyclic diols or polyols - Google Patents [patents.google.com]
- 13. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]
- 14. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 15. agriculturejournals.cz [agriculturejournals.cz]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
Technical Support Center: Troubleshooting Peak Tailing of 2,6-Heptanediol in Gas Chromatography
This technical support center is a resource for researchers, scientists, and drug development professionals experiencing peak tailing with 2,6-heptanediol in their Gas Chromatography (GC) analyses. This guide provides a systematic approach to troubleshooting and resolving this common chromatographic issue.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing in the GC analysis of this compound can compromise resolution and the accuracy of quantification. The primary cause is often the interaction of the diol's hydroxyl (-OH) groups with active sites within the GC system. A logical, step-by-step approach is the most effective way to identify and resolve the root cause.
Systematic Troubleshooting Workflow
The following workflow provides a structured approach to diagnosing the cause of peak tailing for this compound.
Caption: A logical workflow for troubleshooting peak tailing in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in GC?
A1: Peak tailing of this compound is primarily caused by the interaction of its polar hydroxyl (-OH) groups with active sites in the GC system.[1] These active sites are often silanol (Si-OH) groups found on the surfaces of the inlet liner, the column's stationary phase, and even the fused silica column tubing itself.[1] This secondary interaction slows down some of the analyte molecules, leading to a broadened peak with a "tail". Other potential causes include:
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Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volumes and turbulence, leading to peak distortion.[2][3]
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites.[4]
-
Inappropriate Column Choice: Using a column with a stationary phase not suited for polar analytes can worsen tailing.[1]
-
Injector Issues: A contaminated or non-deactivated inlet liner is a common source of active sites.[3]
Q2: What type of GC column is best for analyzing this compound to minimize peak tailing?
A2: The optimal GC column depends on whether you are analyzing the diol directly or after derivatization.
-
For direct analysis of underivatized this compound: A polar stationary phase is generally recommended.[1][5] Look for columns specifically designed for polar compounds, such as those with a polyethylene glycol (PEG) or "WAX" phase. These phases can help to shield the active sites on the fused silica tubing.
-
For analysis of derivatized this compound: A non-polar or low-polarity column is typically used.[1] Since derivatization renders the diol less polar, a non-polar stationary phase, such as one with a poly(dimethylsiloxane) backbone (e.g., 5% phenyl methylpolysiloxane), will provide good separation based on boiling points.[1]
Q3: What is derivatization and how does it help with peak tailing of diols like this compound?
A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical technique. For GC analysis of diols, the most common method is silylation.[1][6] In this process, a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups of the diol with trimethylsilyl (TMS) groups. This blocks the polar -OH groups, making the this compound molecule less polar and more volatile. This significantly reduces its interaction with active sites in the GC system, thereby eliminating peak tailing.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of 2,6-Heptanediol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6-heptanediol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common method of reducing 2,6-heptanedione.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer:
Low yield is a frequent issue that can stem from several factors throughout the experimental process. Here are the primary areas to investigate:
-
Incomplete Reaction: The reduction of 2,6-heptanedione to the diol may not have gone to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. Be aware that excessive heat can promote side reactions.[1]
-
-
Reagent Purity and Stoichiometry: The quality and amount of your reducing agent are critical.
-
Solution: Use a freshly opened or properly stored container of the reducing agent (e.g., sodium borohydride). Ensure your calculations for molar equivalents are accurate. An insufficient amount of the reducing agent will lead to an incomplete reaction.[2]
-
-
Product Loss During Workup: this compound is water-soluble, and significant amounts can be lost during the aqueous workup and extraction phases.
-
Solution: When quenching the reaction and separating layers, saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the solubility of the diol and improve its partitioning into the organic layer. Perform multiple extractions with your organic solvent (e.g., 3-4 times) to maximize recovery.[3]
-
-
Product Degradation: Although generally stable, diols can be sensitive to harsh acidic or basic conditions, which might be present during workup.[1]
-
Solution: Ensure that the pH is neutralized carefully. Avoid using strong acids or bases for pH adjustment if possible, opting for milder alternatives like saturated ammonium chloride solution for quenching.
-
-
Improper Purification:
-
Solution: If using column chromatography, select an appropriate solvent system to ensure good separation without excessive retention of the polar diol on the silica gel. For distillation, ensure the vacuum is adequate and the temperature is controlled to prevent decomposition.
-
Question: I am observing significant amounts of a mono-alcohol (6-hydroxy-2-heptanone) byproduct. How can I favor the formation of the diol?
Answer:
Formation of the mono-reduced product occurs when the reduction is incomplete. To drive the reaction to completion and favor the formation of this compound:
-
Increase Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For the reduction of a diketone with a hydride reagent like sodium borohydride (NaBH₄), you theoretically need at least 0.5 moles of NaBH₄ for every mole of diketone (as each NaBH₄ can deliver four hydride ions). In practice, using 1.0 to 1.5 molar equivalents of NaBH₄ is common to ensure both ketones are reduced.
-
Extend Reaction Time: As mentioned previously, allow the reaction to stir for a longer period. Monitor via TLC to confirm the disappearance of both the starting diketone and the intermediate mono-alcohol.
-
Choice of Reducing Agent: Sodium borohydride is a mild reducing agent.[4] If you consistently struggle with incomplete reduction, a more powerful (though less selective) reducing agent like Lithium Aluminum Hydride (LiAlH₄) could be used, though it requires stricter anhydrous conditions and a more cautious workup.[5]
Question: The final product appears pure by NMR, but the diastereomeric ratio is not what I expected. How can I control the stereochemistry?
Answer:
The reduction of the two ketone groups in 2,6-heptanedione creates two stereocenters, leading to the possibility of (2R,6R), (2S,6S), and meso diastereomers.
-
Choice of Reducing Agent: Simple hydride reagents like NaBH₄ often provide minimal stereocontrol, leading to a mixture of diastereomers.[6]
-
Chiral Reducing Agents: For stereoselective reductions, consider using chiral reducing agents. Reagents like those used in CBS (Corey-Bakshi-Shibata) reductions can provide high enantioselectivity for the reduction of ketones.[6]
-
Substrate Control: If a nearby chiral center already exists in a more complex molecule, it may direct the approach of the hydride, influencing the stereochemical outcome. This is less relevant for the symmetric 2,6-heptanedione itself but is a key consideration in more advanced syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common laboratory-scale synthesis routes are:
-
Reduction of 2,6-Heptanedione: This involves the reduction of the two ketone functional groups using a suitable reducing agent. This is often the most direct route if the dione is commercially available.[3]
-
Hydroboration-Oxidation of Hept-6-en-2-ol: This two-step process involves the anti-Markovnikov addition of a hydroxyl group to the double bond of an unsaturated alcohol precursor.[7][8]
Q2: Which reducing agent is best for converting 2,6-heptanedione to this compound?
A2: The choice depends on your specific needs for reactivity, safety, and selectivity.
-
Sodium Borohydride (NaBH₄): This is the most common and convenient choice. It is relatively safe, easy to handle, and selectively reduces aldehydes and ketones.[4][6] It is typically used in protic solvents like methanol or ethanol.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will readily reduce the diketone.[5] However, it is non-selective and will also reduce other functional groups like esters and carboxylic acids. It reacts violently with water and requires anhydrous conditions (e.g., in THF or diethyl ether) and a careful, multi-step workup.[5]
-
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon, Platinum oxide, or Raney Nickel).[9][10] It is a very effective method, often providing high yields, but requires specialized equipment to handle hydrogen gas under pressure.
Q3: What is a typical purification strategy for this compound?
A3: Due to its polarity and two hydroxyl groups, this compound has a high boiling point and is soluble in water.
-
Extraction: A thorough extraction from the aqueous workup solution is the first critical step. Use a suitable organic solvent and consider salting out the aqueous layer with NaCl.[3]
-
Column Chromatography: For small-scale purification, silica gel chromatography can be effective. A polar eluent system, such as ethyl acetate/hexanes or dichloromethane/methanol, is typically required.
-
Vacuum Distillation: For larger quantities of relatively pure material, vacuum distillation is the preferred method. The high boiling point necessitates a good vacuum to prevent thermal decomposition.
Q4: Can intramolecular side reactions occur with the precursor, 2,6-heptanedione?
A4: Yes. Under basic conditions (like those used in an aldol condensation), 2,6-heptanedione can undergo an intramolecular aldol reaction to form a six-membered ring product, 3-methyl-2-cyclohexenone.[11][12][13][14] It is therefore important to avoid strongly basic conditions, especially at elevated temperatures, if the diol is the desired product. The reduction is typically performed under neutral or slightly basic (from NaBH₄) conditions at cool temperatures to minimize this side reaction.
Data Presentation
The following table summarizes typical yields for the relevant reaction types. Note that yields are highly dependent on reaction scale, purity of reagents, and precision of the workup procedure.
| Synthesis Route | Precursor | Reagents | Typical Yield | Notes |
| Diketone Reduction | 2,6-Heptanedione | 1. NaBH₄, Methanol2. Mild Acid Workup | 60-85%[15] | Yield is often limited by recovery from the aqueous workup. |
| Diketone Reduction | 2,6-Heptanedione | 1. H₂ (gas)2. Pd/C or PtO₂ Catalyst | >90% | Requires specialized hydrogenation equipment. |
| Hydroboration-Oxidation | Hept-6-en-2-ol | 1. BH₃·THF2. H₂O₂, NaOH | 60-75%[16] | Provides anti-Markovnikov hydration of the double bond. Yield can be affected by the efficiency of both steps. |
Experimental Protocols
Protocol 1: Reduction of 2,6-Heptanedione with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-heptanedione (1.0 eq) in methanol. Cool the flask in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq) to the stirred solution in small portions, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 1-2 hours).
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl dropwise until gas evolution ceases and the pH is approximately neutral.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water and saturate the aqueous layer with solid NaCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: Hydroboration-Oxidation of Hept-6-en-2-ol
-
Hydroboration Step:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve hept-6-en-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-THF complex (BH₃·THF, ~0.4 eq of a 1.0 M solution in THF) dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.[17]
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Maintain the temperature below 20 °C during this exothermic addition.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.[17]
-
-
Workup:
-
Add water and separate the layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound using flash column chromatography or vacuum distillation.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A typical workflow for synthesis and purification.
Caption: A decision tree for diagnosing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. US3884978A - Process for the preparation of 2,6-heptanedione - Google Patents [patents.google.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. brainly.com [brainly.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of 2,6-Heptanediol
Welcome to the Technical Support Center for the stereoselective synthesis of 2,6-heptanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this chiral diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the stereoselective synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (mixture of syn and anti isomers) | 1. Substrate Control Issues: The inherent facial bias of the starting material may be insufficient to direct the stereochemical outcome. 2. Reagent Control Ineffectiveness: The chiral auxiliary or catalyst may not be providing a sufficient steric or electronic directing effect. 3. Non-optimal Reaction Temperature: Temperature can significantly impact the energy difference between the transition states leading to the different diastereomers.[1] | 1. Modify the Substrate: Introduce a bulky protecting group or a coordinating group near the reactive center to enhance facial bias. 2. Screen Different Chiral Auxiliaries/Catalysts: Experiment with a variety of chiral ligands or auxiliaries with different steric and electronic properties. 3. Optimize Reaction Temperature: Generally, lower temperatures lead to higher selectivity.[1] Conduct a temperature screening study (e.g., -78 °C, -40 °C, 0 °C, RT) to find the optimal conditions. |
| Low Enantiomeric Excess (ee%) | 1. Racemization: The product or an intermediate may be susceptible to racemization under the reaction or workup conditions. 2. Ineffective Chiral Catalyst/Reagent: The chiral catalyst may have low intrinsic selectivity for the transformation. 3. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired enantioselective catalytic pathway. | 1. Modify Workup Conditions: Use milder acidic or basic conditions during workup. Ensure the product is isolated and stored under conditions that prevent racemization. 2. Optimize Catalyst System: Vary the metal precursor, ligand, and additives. Consider a different class of chiral catalyst. 3. Adjust Reaction Conditions: Lowering the temperature or using a more active catalyst can often minimize the background reaction. |
| Difficult Purification of Stereoisomers | 1. Similar Physical Properties: Diastereomers and enantiomers often have very similar polarities and boiling points, making chromatographic separation challenging.[2] 2. Co-elution in Chromatography: The chosen stationary and mobile phases may not provide adequate resolution. | 1. Derivatization: Convert the diol into a diastereomeric ester or acetal using a chiral derivatizing agent. These diastereomers will have different physical properties and can be separated by standard chromatography. The desired diol can then be recovered by hydrolysis. 2. Chiral Chromatography: Utilize chiral stationary phases (e.g., polysaccharide-based columns) in HPLC or SFC for direct separation of enantiomers.[3] 3. Recrystallization: If the product is a solid, fractional crystallization can be an effective method for separating diastereomers. |
| Common Side Reactions | 1. Over-reduction/Oxidation: Depending on the synthetic route, other functional groups in the molecule may react. 2. Elimination Reactions: Under certain conditions, diols can undergo elimination to form alkenes. | 1. Use of Selective Reagents: Employ chemoselective reducing or oxidizing agents that specifically target the desired functional group. 2. Protecting Group Strategy: Protect sensitive functional groups before carrying out the desired transformation. 3. Control of Reaction Conditions: Carefully control the temperature, pH, and reaction time to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of this compound?
A1: this compound has two stereocenters (at C2 and C6), which means there are four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The (2R,6R) and (2S,6S) isomers are a pair of enantiomers, as are the (2R,6S) and (2S,6R) isomers. The relationship between the (2R,6R) and (2R,6S) isomers (and their respective enantiomers) is diastereomeric. These are often referred to as the anti ((2R,6R)/(2S,6S)) and syn or meso ((2R,6S)) isomers.
Q2: What are some common strategies for the stereoselective synthesis of this compound?
A2: Common strategies include:
-
Asymmetric Reduction of 2,6-Heptanedione: This involves the use of a chiral reducing agent or a catalyst to reduce the diketone to the desired diol stereoisomer.
-
Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains one of the desired stereocenters.
-
Enzymatic Resolution: Using an enzyme, such as a lipase, to selectively acylate one enantiomer of a racemic mixture of the diol, allowing for the separation of the acylated and unreacted enantiomers.
Q3: How can I determine the stereochemical outcome of my synthesis?
A3: The stereochemistry can be determined using a combination of techniques:
-
Chiral Chromatography (GC or HPLC): Comparing the retention times of your product to authentic standards of the different stereoisomers.
-
NMR Spectroscopy: For diastereomers, the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra will differ. The relative stereochemistry (syn vs. anti) can often be determined through detailed analysis of coupling constants or by forming a cyclic derivative (e.g., an acetonide) and analyzing its conformation.
-
Optical Rotation: Measuring the specific rotation of your product can help determine the enantiomeric excess if you have a reference value for the pure enantiomer.
-
X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, this will provide an unambiguous determination of the absolute and relative stereochemistry.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2,6-Heptanedione using a Chiral Ruthenium Catalyst
This protocol outlines a general procedure for the asymmetric reduction of 2,6-heptanedione to obtain enantioenriched this compound.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN]) in an appropriate solvent (e.g., isopropanol).
-
Reaction Setup: In a separate flask, dissolve 2,6-heptanedione in the same solvent.
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via cannula.
-
Reaction: Pressurize the autoclave with hydrogen gas (e.g., 10-50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
Workup: After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Enzymatic Resolution of Racemic this compound
This protocol describes a typical enzymatic resolution to separate the enantiomers of this compound.
-
Reaction Setup: In a flask, dissolve racemic this compound in an organic solvent (e.g., toluene or THF).
-
Acylating Agent: Add an acylating agent (e.g., vinyl acetate).
-
Enzyme Addition: Add a lipase enzyme (e.g., Candida antarctica lipase B, CAL-B).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by GC or TLC. The reaction should be stopped at approximately 50% conversion.
-
Enzyme Removal: Filter the reaction mixture to remove the enzyme.
-
Separation: Concentrate the filtrate and separate the unreacted diol from the acylated product by flash column chromatography.
-
Hydrolysis (optional): The separated monoacetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the other enantiomer of the diol.
-
Analysis: Determine the enantiomeric excess of the unreacted diol and the diol obtained from hydrolysis using chiral GC or HPLC.
Visualizations
Caption: Workflow for Asymmetric Reduction of 2,6-Heptanedione.
Caption: Troubleshooting Logic for Low Stereoselectivity Issues.
References
Technical Support Center: Synthesis of 2,6-Heptanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-heptanediol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the reduction of its corresponding diketone, 2,6-heptanedione. This transformation is typically achieved using hydride-based reducing agents, with sodium borohydride (NaBH₄) being a common and convenient choice due to its mild nature and compatibility with protic solvents like methanol or ethanol.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The two main side reactions of concern are:
-
Incomplete Reduction: The reduction may stop after the conversion of only one of the two ketone groups, resulting in the formation of 6-hydroxyheptan-2-one as a significant byproduct.
-
Formation of Stereoisomers: The reduction of the two prochiral ketone centers in 2,6-heptanedione results in the formation of a mixture of diastereomers. Specifically, you can expect a racemic mixture of the (2R,6R) and (2S,6S) enantiomers, as well as the meso-(2R,6S) compound.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will show distinct spots for the starting material (2,6-heptanedione), the intermediate (6-hydroxyheptan-2-one), and the final product (this compound), allowing for a clear assessment of the reaction's completion.
Q4: What are the recommended purification methods for this compound?
A4: Column chromatography is the most effective method for purifying this compound from the reaction mixture, particularly for separating it from the less polar starting material and the intermediate hydroxy-ketone. Due to the presence of diastereomers, which may have very similar polarities, careful selection of the stationary and mobile phases is crucial for achieving high purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of this compound. | Insufficient amount of reducing agent. | Ensure at least a stoichiometric amount of the reducing agent is used. For sodium borohydride, a molar excess is often recommended to ensure complete reduction. |
| Deactivated reducing agent. | Sodium borohydride can degrade upon exposure to moisture. Use freshly opened or properly stored reagent. | |
| Reaction time is too short. | Monitor the reaction by TLC until the starting material is no longer visible. | |
| Presence of starting material (2,6-heptanedione) in the final product. | Incomplete reaction. | Increase the reaction time and/or the amount of reducing agent. |
| Significant amount of 6-hydroxyheptan-2-one byproduct. | Insufficient reducing agent or short reaction time. | As with unreacted starting material, increase the reaction time and/or the molar equivalent of the reducing agent. |
| Product is a mixture of diastereomers. | This is an inherent outcome of the reaction. | If a specific stereoisomer is required, consider a stereoselective synthesis route or separation of the diastereomers by chiral chromatography or derivatization followed by separation. |
| Difficulty in isolating the product during workup. | This compound has some water solubility. | During the aqueous workup, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the diol's solubility and improve extraction into the organic phase. |
Experimental Protocols
General Protocol for the Reduction of 2,6-Heptanedione with Sodium Borohydride
This protocol is a general guideline and may require optimization.
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-heptanedione (1.0 eq) in an appropriate solvent such as methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the borate esters.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.
Quantitative Data
The following table provides representative data for the reduction of diketones to diols based on literature for similar substrates. Actual results for 2,6-heptanedione may vary.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 to RT | 2 - 6 | 80 - 95 | Good for laboratory scale; generally safe and easy to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF/Ether | 0 to RT | 1 - 4 | 85 - 98 | More reactive than NaBH₄; requires strictly anhydrous conditions. |
| Catalytic Hydrogenation (e.g., Ru/C, Rh/C) | Ethanol/Water | 25 - 80 | 4 - 24 | 90 - 99+ | Requires specialized high-pressure equipment; can be highly stereoselective depending on the catalyst and conditions.[1] |
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Degradation of 2,6-Heptanediol Under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-heptanediol in acidic environments.
Troubleshooting Guides
This section addresses common issues encountered during the acid-catalyzed degradation of this compound.
| Issue | Potential Causes | Solutions |
| Incomplete reaction or low yield of expected product(s) | Insufficient acid catalyst concentration or activity. Reaction temperature is too low. Reaction time is too short. | Increase the concentration of the acid catalyst (e.g., sulfuric acid, phosphoric acid). Raise the reaction temperature; secondary alcohols typically require temperatures in the range of 100-140°C for efficient dehydration.[1] Extend the reaction time and monitor the progress using techniques like TLC or GC. |
| Formation of a complex mixture of unexpected side-products | Carbocation rearrangements are occurring.[2][3] The reaction temperature is too high, leading to charring or polymerization. The acid catalyst is too concentrated, promoting side reactions. | Use a milder acid catalyst or a lower concentration. Carefully control the reaction temperature to avoid excessive heat. Consider using a dehydrating agent that operates under milder conditions, such as phosphorus oxychloride in pyridine for E2 elimination.[1] |
| Difficulty in product isolation and purification | Products (e.g., alkenes, cyclic ethers) have similar boiling points, making distillation challenging. Products are co-eluting during column chromatography. | Employ fractional distillation for compounds with sufficiently different boiling points. Optimize the chromatographic separation by trying different solvent systems or using a different stationary phase. Consider derivatization of the products to facilitate separation. |
| Low selectivity for a specific desired product (e.g., cyclic ether vs. diene) | Reaction conditions (temperature, acid strength) favor multiple pathways. | To favor intramolecular cyclization (ether formation), use dilute acid and lower temperatures. To favor elimination (diene formation), use a stronger acid and higher temperatures. The choice of solvent can also influence the reaction pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic conditions?
A1: Under acidic conditions, this compound is expected to undergo dehydration to yield a mixture of products. The primary products are likely to be:
-
Unsaturated alcohols: Resulting from the elimination of one molecule of water.
-
Dienes: Formed by the elimination of two molecules of water.
-
Cyclic ether: Specifically, a substituted tetrahydropyran (e.g., 2,6-dimethyltetrahydropyran) formed through intramolecular cyclization.
The relative amounts of these products will depend on the specific reaction conditions.
Q2: What is the primary mechanism for the degradation of this compound in an acidic medium?
A2: The degradation of this compound, a secondary diol, in the presence of a strong acid catalyst typically proceeds through an E1 (unimolecular elimination) mechanism .[1][2] The key steps are:
-
Protonation: One of the hydroxyl groups is protonated by the acid to form a good leaving group (water).
-
Loss of Leaving Group: The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation.
-
Deprotonation: A base (such as the conjugate base of the acid or another alcohol molecule) removes a proton from an adjacent carbon, leading to the formation of a double bond (an alkene).
This process can occur at either of the hydroxyl groups and can happen sequentially to form a diene. Intramolecular attack of the second hydroxyl group on the carbocation can lead to the formation of a cyclic ether.
Q3: How can I control the product distribution to favor the formation of the cyclic ether over the diene?
A3: To favor the formation of the cyclic ether (intramolecular cyclization), you should use conditions that promote this pathway over intermolecular reactions and elimination. Generally, this involves:
-
Lower Temperatures: Cyclization is often favored at lower temperatures compared to elimination.
-
Dilute Acid: Using a lower concentration of the acid catalyst can favor the intramolecular pathway.
-
Choice of Acid: Some acids might favor cyclization over elimination more than others.
Q4: Are carbocation rearrangements a concern during the dehydration of this compound?
A4: Yes, carbocation rearrangements are a possibility.[3] The initially formed secondary carbocation could potentially rearrange to a more stable carbocation if a suitable hydride or alkyl shift is possible. However, in the case of this compound, significant rearrangement to a tertiary carbocation is not straightforward. Minor rearrangements could still occur, leading to a mixture of isomeric alkenes.
Degradation Pathway of this compound
Caption: Acid-catalyzed degradation pathways of this compound.
Experimental Protocol: Acid-Catalyzed Dehydration of this compound
This protocol provides a general method for the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
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Organic Solvent (e.g., diethyl ether or dichloromethane)
-
Boiling chips
Apparatus:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
To a round-bottom flask containing a magnetic stir bar, add this compound.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while stirring. The addition is exothermic, so cool the flask in an ice bath if necessary.
-
-
Dehydration:
-
Assemble a distillation apparatus with the round-bottom flask as the distilling flask.
-
Heat the mixture using a heating mantle to a temperature of 100-140°C.[1]
-
The lower boiling point alkene and/or cyclic ether products will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
-
Work-up:
-
Transfer the cooled distillate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water to remove the bulk of the acid.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Deionized water to remove any residual bicarbonate.
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying and Isolation:
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Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any residual water.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude product mixture.
-
-
Purification and Analysis:
-
The crude product can be purified by fractional distillation or column chromatography.
-
Analyze the product mixture and purified fractions by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the components and determine their relative ratios.
-
References
preventing byproduct formation in 2,6-heptanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,6-heptanediol. The guidance provided is based on general principles of diol synthesis and reduction reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their potential for byproduct formation?
A1: A primary route to this compound is the reduction of 2,6-heptanedione. Byproducts can arise from incomplete reduction, over-reduction, or side reactions involving the starting material or product. The choice of reducing agent and reaction conditions is critical to minimizing these byproducts.
Q2: What are the likely byproducts in the synthesis of this compound via the reduction of 2,6-heptanedione?
A2: Potential byproducts include:
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2-Heptanol, 6-one (Incomplete Reduction): This results from the reduction of only one of the two ketone groups.
-
1,7-Heptanediol (Over-reduction/Isomerization): While less common with specific reducing agents, isomerization and further reduction can lead to other diol isomers.
-
Cyclic ethers: Intramolecular cyclization of the diol under acidic conditions can form substituted tetrahydrofurans or tetrahydropyrans.
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Aldol condensation products: Under basic conditions, the starting diketone can undergo self-condensation.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material (2,6-heptanedione) and the appearance of the product (this compound). Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify the product and any byproducts in real-time.
Q4: What are the recommended purification methods for removing byproducts from this compound?
A4: The primary method for purifying this compound is fractional distillation under reduced pressure. Column chromatography on silica gel can also be effective for removing polar byproducts. For persistent impurities, derivatization of the diol followed by purification and subsequent deprotection can be considered.
Troubleshooting Guides
Problem: My final product shows a low yield and contains significant impurities.
| Question | Possible Cause & Explanation | Suggested Solution |
| What reducing agent are you using? | Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) can lead to over-reduction and other side reactions. | Use a milder, more selective reducing agent such as sodium borohydride (NaBH₄). |
| What is your reaction temperature? | High reaction temperatures can promote side reactions, such as aldol condensation of the starting diketone or dehydration of the diol product. | Maintain a low reaction temperature (e.g., 0-25°C) to improve selectivity for the desired diol.[1] |
| How are you controlling the stoichiometry of the reducing agent? | An insufficient amount of reducing agent will lead to incomplete reduction, resulting in the presence of 2-heptanol, 6-one. | Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents per ketone group) to ensure complete conversion of the starting material. |
| What is the pH of your reaction and workup? | Acidic conditions during workup can catalyze the dehydration of the diol to form cyclic ethers. Basic conditions can promote aldol condensation of the starting material. | Maintain a neutral or slightly basic pH during the reaction and workup to prevent acid-catalyzed side reactions.[1] |
Problem: I see an unexpected peak in my NMR/GC-MS that I suspect is a byproduct.
| Question | Possible Byproduct & Identification | Confirmation & Removal |
| Is there a peak corresponding to a carbonyl group in the IR or ¹³C NMR spectrum? | This suggests the presence of the incompletely reduced byproduct, 2-heptanol, 6-one . The ¹³C NMR would show a peak around 208-212 ppm. | Confirm the structure using GC-MS. To remove, you can repeat the reduction step with a small amount of fresh reducing agent or purify by column chromatography. |
| Does the mass spectrum show a molecular ion consistent with a cyclic ether? | Intramolecular cyclization can lead to the formation of 2,6-dimethyltetrahydropyran or 2-methyl-5-ethyltetrahydrofuran . This is more likely if the workup was performed under acidic conditions. | Adjust the workup procedure to avoid acidic conditions. Purification can be achieved by fractional distillation, as the cyclic ether will likely have a lower boiling point than the diol. |
Quantitative Data Summary
The following table provides hypothetical data on the impact of different reducing agents on the yield and purity of this compound synthesized from 2,6-heptanedione.
| Reducing Agent | Temperature (°C) | Yield of this compound (%) | 2-Heptanol, 6-one (%) | Other Byproducts (%) |
| NaBH₄ | 0 | 92 | 3 | 5 |
| NaBH₄ | 25 | 88 | 7 | 5 |
| LiAlH₄ | 0 | 85 | 5 | 10 |
| H₂/Raney Ni | 50 | 80 | 12 | 8 |
Experimental Protocols
Synthesis of this compound via Reduction of 2,6-Heptanedione with Sodium Borohydride
Materials:
-
2,6-Heptanedione (1.0 eq)
-
Sodium borohydride (2.2 eq)
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Methanol
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Deionized water
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1 M Hydrochloric acid
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Ethyl acetate
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Anhydrous magnesium sulfate
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Stir plate and stir bar
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Round bottom flask
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Ice bath
Procedure:
-
Dissolve 2,6-heptanedione in methanol in a round bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
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Quench the reaction by slowly adding deionized water.
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Neutralize the mixture by adding 1 M hydrochloric acid dropwise until the pH is ~7.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by vacuum distillation.
Visualizations
Caption: Reaction pathway for this compound synthesis and potential side reactions.
Caption: Troubleshooting workflow for identifying and resolving byproduct formation.
References
Validation & Comparative
A Comparative Analysis of 2,6-Heptanediol and Other Diols for Scientific and Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate diols is critical for optimizing formulation performance, from enhancing solubility and stability to modulating skin penetration and antimicrobial activity. This guide provides a comprehensive comparative analysis of 2,6-heptanediol alongside other commercially significant diols, including its linear isomer 1,7-heptanediol, the vicinal diol 1,2-heptanediol, and the shorter-chain diols 1,3-propanediol and 1,4-butanediol. This analysis is supported by available experimental data and detailed methodologies for key performance assessments.
Physicochemical Properties: A Tabular Comparison
The physicochemical properties of a diol are fundamental to its function in a given application. The following table summarizes key properties for this compound and its comparators. As a branched-chain diol, this compound is expected to have a lower boiling point and viscosity compared to its linear isomer, 1,7-heptanediol, a trend that generally holds true for branched versus linear alkanes due to reduced van der Waals forces.
| Property | This compound | 1,7-Heptanediol | 1,2-Heptanediol | 1,3-Propanediol | 1,4-Butanediol |
| Molecular Formula | C₇H₁₆O₂[1][2][3] | C₇H₁₆O₂ | C₇H₁₆O₂ | C₃H₈O₂ | C₄H₁₀O₂ |
| Molecular Weight ( g/mol ) | 132.20[1][2][3] | 132.20 | 132.20 | 76.09 | 90.12 |
| Appearance | - | Colorless to light yellow liquid | Clear, colorless liquid | Colorless, odorless, viscous liquid[1] | Colorless, oily, viscous liquid |
| Boiling Point (°C) | 233.2 (at 760 mmHg)[4] | 259 | - | 214[5] | 230[6] |
| Melting Point (°C) | - | 17-19 | - | -27 | 20.1[6] |
| Density (g/cm³) | 0.945[4] | 0.951 (at 25°C) | - | 1.053 (at 25°C) | 1.017 (at 25°C) |
| Solubility in Water | - | Soluble | Soluble | Miscible | Miscible[6] |
| LogP | 0.91830[4] | - | - | -0.92 | -0.83 |
Performance Comparison and Applications
Diols are versatile molecules with a wide range of applications in the pharmaceutical and cosmetic industries. Their performance as solvents, skin penetration enhancers, antimicrobial agents, and humectants is of particular interest.
Solvent Properties
Diols are frequently used as solvents in pharmaceutical formulations to dissolve active pharmaceutical ingredients (APIs).[7] Their utility as a solvent is dictated by their polarity, hydrogen bonding capacity, and overall safety profile. While specific comparative studies on the solvent power of this compound are limited, its branched structure and two hydroxyl groups suggest it would be an effective solvent for a range of polar and semi-polar compounds.
Skin Penetration Enhancement
Certain diols can act as penetration enhancers, facilitating the transport of APIs across the stratum corneum. This effect is highly dependent on the diol's chemical structure, particularly its chain length.
Experimental Findings: A study investigating the effect of 1,2-alkanediols on the percutaneous absorption of metronidazole revealed that shorter chain diols (1,2-butanediol and 1,2-pentanediol) acted as penetration enhancers. Conversely, longer chain 1,2-diols, including 1,2-heptanediol, exhibited a penetration retarding effect in the presence of 1,4-cyclohexanediol. This suggests that while some diols can increase drug delivery through the skin, others can be used to control and slow the release of active ingredients. The branched nature of this compound may influence its interaction with the lipid bilayers of the stratum corneum differently than its linear or vicinal isomers.
Antimicrobial Activity
Many diols possess antimicrobial properties, making them useful as preservatives in cosmetic and pharmaceutical formulations. Their mechanism of action is often attributed to their ability to disrupt bacterial cell membranes.
Experimental Findings: Studies have shown that the antimicrobial activity of diols is influenced by their chain length and the position of the hydroxyl groups.[8] Generally, 1,2-diols are more effective than 1,3-diols.[8] Furthermore, a comparative study between propan-1,3-diol and propan-1,2-diol (propylene glycol) found that propan-1,3-diol exhibited greater antimicrobial efficacy against Escherichia coli and Pseudomonas aeruginosa.[7] This was attributed to more significant damage to the bacterial cell membrane by propan-1,3-diol.[7] Based on these trends, it can be inferred that the antimicrobial activity of heptanediol isomers would also be dependent on the specific arrangement of their hydroxyl groups.
Humectancy
Humectants are ingredients that attract and retain moisture, making them valuable in topical formulations for skin hydration. The hygroscopic nature of diols is due to their hydroxyl groups, which form hydrogen bonds with water molecules.
General Principles: The effectiveness of a humectant is determined by its ability to absorb moisture from the atmosphere.[9] This property can be quantified by measuring the change in mass of the substance in a controlled humidity environment.[9] For example, at 50% humidity, glycerin absorbs 25% of its weight in water, while propylene glycol absorbs 20%.[8][9] The longer carbon chain of heptanediols may influence their humectant properties compared to shorter-chain diols like propanediol and butanediol.
Toxicity and Safety Profile
The safety of diols is a critical consideration for their use in drug development and personal care products. In general, shorter-chain diols like 1,3-propanediol and 1,4-butanediol have been extensively studied and are considered safe for use in cosmetics at specified concentrations.
A safety assessment of various alkane diols by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that many are safe for use in cosmetics.[1][10][11] However, the panel noted that variations in the regiochemistry of diols can lead to significant differences in toxicity.[1][10] For instance, 2,5-hexanediol is a known neurotoxin, whereas 1,6-hexanediol is not.[1][10]
Regarding skin irritation, a study on 1,2-alkanediols found that the irritation potential varied with chain length.[12] 1,2-hexanediol showed the lowest objective skin irritation, with potential increasing for both shorter and longer chain lengths.[12] Sensory irritation, however, tended to increase with increasing chain length.[12] While specific toxicological data for this compound is not extensively available in the reviewed literature, its structural similarity to other diols suggests that its safety profile would need to be carefully evaluated for any new application.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Determination of Solvent Properties (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given diol.
Methodology:
-
Add an excess amount of the solid solute to a vial.
-
Add a known volume of the diol being tested.
-
Seal the vial and place it in a thermostatically controlled shaker at a specific temperature (e.g., 25°C).
-
Agitate the sample for a sufficient period (24-72 hours) to ensure equilibrium is reached.
-
Once equilibrated, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any solid particles.
-
Accurately dilute the filtered aliquot with a suitable solvent.
-
Analyze the diluted sample using a validated method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the solute.
-
Express the solubility in units such as mg/mL or mol/L.
Assessment of Skin Penetration (In Vitro Franz Diffusion Cell)
This method evaluates the rate at which a substance permeates through a skin sample.
Methodology:
-
Excise a sample of skin (e.g., human or animal) and mount it on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline) and ensure it is constantly stirred and maintained at a physiological temperature (e.g., 32°C or 37°C).
-
Allow the skin to equilibrate with the buffer.
-
Apply the test formulation containing the API and the diol to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace the volume with fresh, pre-warmed buffer.
-
Analyze the concentration of the API in the collected samples using a suitable analytical technique (e.g., HPLC).
-
Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux.
Evaluation of Antimicrobial Activity (Broth Microdilution Method for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a diol against a specific microorganism.
Methodology:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test diol in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the diol dilutions. Include a positive control (inoculum in broth without the diol) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC by identifying the lowest concentration of the diol at which there is no visible growth (turbidity). This can be done visually or by using a microplate reader to measure optical density.
Conclusion
This compound, as a branched C7 diol, presents a unique set of physicochemical properties that may offer advantages in specific pharmaceutical and cosmetic applications. While direct comparative experimental data for this compound is currently limited, analysis of related diols provides valuable insights into its potential performance. Its branched structure is likely to result in a lower viscosity and boiling point compared to its linear isomer, 1,7-heptanediol, which could be beneficial in formulation processing.
Based on trends observed in other diols, the efficacy of this compound as a skin penetration modulator, antimicrobial agent, and humectant will be dependent on the spatial arrangement of its hydroxyl groups and its interaction with biological membranes and water. The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies and elucidate the specific performance characteristics of this compound. Further investigation is warranted to fully characterize this promising diol and unlock its potential in advanced drug delivery and cosmetic science.
References
- 1. cir-safety.org [cir-safety.org]
- 2. This compound | C7H16O2 | CID 330067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,6R)-2,6-Heptanediol | C7H16O2 | CID 6992337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heptane-2,6-diol | CAS#:5969-12-0 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WTT- Under Construction Page [wtt-pro.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemistscorner.com [chemistscorner.com]
- 9. ulprospector.com [ulprospector.com]
- 10. cir-safety.org [cir-safety.org]
- 11. Safety Assessment of Alkane Diols as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Enantiomeric Excess of 2,6-Heptanediol: A Comparative Guide to NMR and Chiral GC Methods
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the enantiomeric excess of 2,6-heptanediol: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents and Chiral Gas Chromatography (GC). This document outlines the principles of each method, provides detailed experimental protocols, and presents comparative data to assist in selecting the most suitable technique for your analytical needs.
Overview of Analytical Methods
The determination of the enantiomeric composition of a chiral diol such as this compound can be effectively achieved by two primary methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): This technique involves the reaction of the chiral diol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of their relative abundance, which directly corresponds to the enantiomeric excess of the original diol. Boronic acid-based derivatizing agents are particularly effective for diols.
-
Chiral Gas Chromatography (GC): This chromatographic technique separates the enantiomers of a volatile compound, such as this compound, on a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, and the relative peak areas are used to determine the enantiomeric excess. For many diols, this analysis can be performed without prior derivatization.
Method Comparison
The choice between NMR and Chiral GC for determining the enantiomeric excess of this compound will depend on several factors, including the availability of instrumentation, the required sample throughput, and the need for absolute configuration determination.
| Feature | NMR with Chiral Derivatizing Agent | Chiral Gas Chromatography |
| Principle | Formation of diastereomers with distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase. |
| Sample Preparation | Derivatization reaction required. | Often, no derivatization is needed for volatile diols. |
| Analysis Time | Rapid data acquisition (typically < 15 minutes per sample). | Longer analysis time per sample due to chromatographic separation. |
| Instrumentation | NMR Spectrometer. | Gas Chromatograph with a chiral column and Flame Ionization Detector (FID). |
| Sample Throughput | Higher throughput, especially with autosamplers. | Lower throughput. |
| Sensitivity | Generally lower than GC-FID. | High sensitivity, suitable for trace analysis. |
| Quantitative Data | Chemical shift difference (Δδ) between diastereomeric signals. | Retention times and resolution (Rs) of enantiomeric peaks. |
| Absolute Configuration | Can sometimes be inferred using specific CDAs (e.g., advanced Mosher's method). | Requires a pure enantiomeric standard for comparison to assign peaks. |
| Method Development | Requires selection of an appropriate CDA and optimization of reaction conditions. | Requires selection of a suitable chiral column and optimization of the temperature program. |
Experimental Protocols
NMR Spectroscopy with a Chiral Boronic Acid Derivatizing Agent
This protocol is based on the use of a readily available three-component system to form diastereomeric imino-boronate esters in situ.[1][2][3][4]
Materials:
-
This compound sample
-
2-Formylphenylboronic acid
-
(R)-(+)-α-Methylbenzylamine (or the S-enantiomer)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Add 1.1 equivalents of 2-formylphenylboronic acid to the NMR tube.
-
Add 1.1 equivalents of (R)-(+)-α-methylbenzylamine.
-
Cap the NMR tube and shake gently to mix the components. The reaction to form the diastereomeric imino-boronate esters is typically rapid and occurs at room temperature.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the well-resolved signals corresponding to the two diastereomers. The imine proton (CH=N) or the methyl protons of the α-methylbenzylamine moiety are often good candidates for integration.
-
Integrate the signals for each diastereomer (let the integrals be A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100
Quantitative Data Example (for various diols using a chiral boric acid derivative): [3]
| Diol | Signal Monitored | Chemical Shift Difference (Δδ) in ppm |
| 1,2-Propanediol | Methine proton | 0.04 |
| 1,2-Butanediol | Methine proton | 0.05 |
| 1,2-Pentanediol | Methine proton | 0.05 |
| 1,2-Hexanediol | Methine proton | 0.05 |
| cis-1,2-Cyclohexanediol | Methine proton | 0.12 |
| trans-1,2-Cyclohexanediol | Methine proton | 0.08 |
Note: The chemical shift differences are dependent on the specific chiral derivatizing agent used.
Chiral Gas Chromatography
This protocol outlines a direct method for the separation of underivatized this compound enantiomers.[5][6]
Instrumentation and Column:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A cyclodextrin-based column such as Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent is recommended.[6]
GC Parameters:
-
Carrier Gas: Hydrogen or Helium.
-
Flow Rate: Set for an optimal linear velocity (e.g., 80 cm/sec for Hydrogen).[6]
-
Injector Temperature: 220 °C.[6]
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min).[6]
-
Injection: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane), split injection (e.g., 100:1).
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent.
-
Inject the sample into the GC.
-
Record the chromatogram. The two enantiomers of this compound should elute as separate peaks.
-
Integrate the peak areas of the two enantiomers (let the areas be A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100
Quantitative Data Example (for various chiral compounds on a similar column): [6]
| Compound | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Resolution (Rs) |
| α-pinene | 10.5 | 10.8 | 2.1 |
| Camphene | 11.2 | 11.5 | 1.8 |
| β-pinene | 12.1 | 12.3 | 1.5 |
| Limonene | 15.4 | 15.9 | 2.5 |
Note: Retention times and resolution are highly dependent on the specific GC column and analytical conditions.
Workflow Diagrams
Conclusion
Both NMR spectroscopy with chiral derivatizing agents and Chiral Gas Chromatography are robust and reliable methods for determining the enantiomeric excess of this compound.
NMR spectroscopy offers the advantages of rapid analysis and high throughput, making it well-suited for screening multiple samples. The use of boronic acid-based derivatizing agents provides a straightforward and effective means of creating diastereomers with well-resolved NMR signals.
Chiral Gas Chromatography provides excellent sensitivity and resolution for the direct analysis of this compound without the need for derivatization. This method is particularly advantageous when high accuracy is required or when analyzing trace amounts of the diol.
The selection of the most appropriate method will be guided by the specific analytical requirements of the research, including sample volume, desired throughput, and the availability of instrumentation. For high-throughput screening of reaction conditions, the NMR method is often preferred. For precise quantitative analysis of a limited number of samples, or when dealing with low concentrations, Chiral GC is an excellent choice.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. gcms.cz [gcms.cz]
- 6. gcms.cz [gcms.cz]
A Comparative Guide to Validated Analytical Methods for 2,6-Heptanediol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,6-heptanediol, a key chemical intermediate, is crucial for process optimization and quality control in various research and manufacturing settings. This guide provides a comparative overview of two robust analytical methods for the quantification of this compound: a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method following derivatization and a High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method. While a specific, publicly available, fully validated method for this compound is not widespread, this guide is based on established principles and validated methods for structurally similar short-chain diols and other relevant small molecules.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high throughput. The following table summarizes the key performance characteristics of the two proposed methods for this compound quantification.
| Validation Parameter | Gas Chromatography (GC-FID) with Derivatization | High-Performance Liquid Chromatography (HPLC-RID) | ICH Guideline Recommendations |
| Specificity | High; derivatization and chromatographic separation provide excellent selectivity. | Moderate; relies on chromatographic separation alone. Potential for co-elution with matrix components having a similar refractive index. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of ≥ 0.99 is generally acceptable. |
| Range | 1 - 500 µg/mL | 10 - 1000 µg/mL | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | The closeness of test results to the true value. Typically within ±2% for drug substance assays. |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | ≤ 1.5% | ≤ 2.0% | The precision of the method over a short interval of time with the same analyst and equipment. |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.5% | The precision of the method within the same laboratory over different days, with different analysts or equipment. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~3 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~10 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | High; minor variations in parameters like temperature ramp and flow rate have a minimal effect. | Moderate; sensitive to changes in mobile phase composition and temperature. | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Workflows
The following diagrams illustrate the general workflows for the GC-FID with derivatization and HPLC-RID methods for this compound quantification.
Experimental Protocols
Detailed methodologies for the two analytical approaches are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) and Derivatization
This method offers high sensitivity and specificity, making it suitable for trace-level quantification of this compound. Derivatization is a critical step to enhance the volatility and thermal stability of the diol, leading to improved chromatographic peak shape.
1. Principle: The hydroxyl groups of this compound are chemically modified through a silylation reaction to form more volatile trimethylsilyl (TMS) ethers. The derivatized sample is then injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. A flame ionization detector is used for quantification.
2. Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Pyridine or Acetonitrile (anhydrous)
-
This compound reference standard
-
Internal standard (e.g., 1,8-Octanediol)
3. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample containing this compound into a vial.
-
Dissolve the sample in a known volume of anhydrous pyridine or acetonitrile.
-
Add the internal standard solution.
-
Add an excess of the BSTFA with 1% TMCS derivatizing reagent.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
4. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Detector Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
5. Validation Experiments:
-
Specificity: Inject a blank solvent and a sample matrix without this compound to ensure no interfering peaks at the retention time of the derivatized analyte and internal standard.
-
Linearity: Prepare a series of at least five standard solutions of derivatized this compound covering the expected concentration range. Plot the peak area ratio (analyte/internal standard) versus concentration and determine the correlation coefficient.
-
Accuracy: Analyze samples of a known concentration (e.g., a spiked placebo) and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible.
-
-
LOD and LOQ: Determine by either the signal-to-noise ratio method or by calculating from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small variations in the method parameters (e.g., oven temperature ramp ±1°C/min, flow rate ±0.1 mL/min) and observe the effect on the results.
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is a viable alternative for the quantification of this compound without the need for derivatization. It is particularly useful for samples with higher concentrations of the analyte and when a simpler sample preparation procedure is desired. Since this compound lacks a significant UV chromophore, a universal detector like a refractive index detector is employed.[1][2]
1. Principle: The sample is dissolved in the mobile phase and injected into an HPLC system. Separation is achieved on a suitable column, and the eluting analyte is detected by the change in the refractive index of the mobile phase as the analyte passes through the detector's flow cell.
2. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a Refractive Index Detector (HPLC-RID)
-
Column: A suitable column for polar analytes, such as an amino or a cyano-bonded phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Isocratic pump
-
Autosampler
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The mobile phase must be isocratic for RID.[2]
-
This compound reference standard
3. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve and dilute the sample to a known volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC-RID Conditions:
-
Mobile Phase: Acetonitrile:Water (80:20 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector Temperature: 35°C (to match the column temperature and minimize baseline drift)
-
Injection Volume: 20 µL
5. Validation Experiments:
-
Specificity: Inject a blank solvent and a sample matrix without this compound to check for interfering peaks.
-
Linearity: Prepare at least five standard solutions of this compound in the mobile phase. Plot the peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Analyze samples of known concentration and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day.
-
-
LOD and LOQ: Determine using the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small variations in the mobile phase composition (e.g., ±2% acetonitrile) and column temperature (e.g., ±2°C) and assess the impact on the results.
This guide provides a framework for the selection and implementation of an analytical method for the quantification of this compound. The choice between the GC-FID with derivatization and the HPLC-RID method will depend on the specific requirements of the analysis. For high sensitivity and selectivity, the GC-FID method is preferable, while the HPLC-RID method offers a simpler and more direct approach for less demanding applications. In all cases, a thorough method validation is essential to ensure the generation of reliable and accurate data.
References
Spectroscopic Comparison of 2,6-Heptanediol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the stereochemistry of a molecule is paramount. The subtle differences between stereoisomers can lead to vastly different pharmacological activities. This guide provides a comparative analysis of the spectroscopic properties of the stereoisomers of 2,6-heptanediol: the enantiomeric pair (2R,6R)- and (2S,6S)-2,6-heptanediol, and the diastereomeric meso-2,6-heptanediol.
Due to the limited availability of public experimental spectra for the individual stereoisomers of this compound, this guide utilizes predicted data based on established spectroscopic principles. These predictions offer a valuable framework for the identification and differentiation of these isomers.
Introduction to this compound Isomers
This compound possesses two stereocenters at positions C2 and C6. This gives rise to three stereoisomers: a pair of enantiomers, (2R,6R)- and (2S,6S)-2,6-heptanediol, and a meso compound, (2R,6S)-2,6-heptanediol, which is achiral due to an internal plane of symmetry. While enantiomers exhibit identical spectroscopic properties in achiral environments, diastereomers, such as the meso form relative to the enantiomeric pair, will have distinct spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural connectivity and stereochemistry of organic molecules. Differences in the chemical environment of protons and carbons in the meso and enantiomeric isomers of this compound are expected to result in distinguishable ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The protons in the meso and the chiral isomers are diastereotopic and will, in principle, have different chemical shifts. The most significant differences are expected for the protons on and adjacent to the stereocenters.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound Isomers
| Proton | (2R,6R)- / (2S,6S)-2,6-Heptanediol (Predicted) | meso-2,6-Heptanediol (Predicted) |
| H1, H7 (CH₃) | ~1.18 ppm (d, J ≈ 6.2 Hz) | ~1.19 ppm (d, J ≈ 6.2 Hz) |
| H2, H6 (CHOH) | ~3.75 ppm (m) | ~3.78 ppm (m) |
| H3, H5 (CH₂) | ~1.40 - 1.55 ppm (m) | Diastereotopic protons, expect complex multiplets |
| H4 (CH₂) | ~1.30 ppm (m) | ~1.32 ppm (m) |
| OH | Variable | Variable |
d: doublet, m: multiplet. Chemical shifts are referenced to TMS at 0 ppm in CDCl₃.
Predicted ¹³C NMR Spectral Data
The carbon atoms in diastereomers are in different chemical environments and will exhibit distinct chemical shifts. The meso isomer, possessing a plane of symmetry, will have fewer signals in its ¹³C NMR spectrum compared to the chiral isomers where all seven carbons may be chemically non-equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers
| Carbon | (2R,6R)- / (2S,6S)-2,6-Heptanediol (Predicted) | meso-2,6-Heptanediol (Predicted) |
| C1, C7 | ~23.5 ppm | ~23.6 ppm |
| C2, C6 | ~68.0 ppm | ~68.2 ppm |
| C3, C5 | ~39.0 ppm | ~38.8 ppm |
| C4 | ~22.0 ppm | ~21.5 ppm |
Chemical shifts are referenced to TMS at 0 ppm in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. All isomers of this compound are expected to show characteristic absorptions for the hydroxyl (O-H) and carbon-oxygen (C-O) bonds. The IR spectra of the stereoisomers are expected to be very similar, with only minor differences in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound Isomers
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H | Stretching (hydrogen-bonded) | 3200 - 3600 (broad) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C-O | Stretching | 1050 - 1150 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of the this compound isomers are expected to be very similar, as stereochemistry generally has a minor influence on the fragmentation pathways in EI-MS.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Fragment Identities for this compound Isomers
| m/z | Proposed Fragment Ion |
| 132 | [M]⁺ (Molecular Ion) |
| 114 | [M - H₂O]⁺ |
| 99 | [M - H₂O - CH₃]⁺ |
| 87 | [M - C₃H₇]⁺ (alpha-cleavage) |
| 45 | [CH₃CHOH]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is used to simplify the spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 30-200.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to known patterns for alcohols.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: A flowchart illustrating the process of spectroscopic analysis for differentiating this compound isomers.
Signaling Pathway of Spectroscopic Information
The following diagram illustrates how different spectroscopic techniques provide complementary information to lead to the structural elucidation of the isomers.
Caption: How spectroscopic data converge to determine the structure of this compound isomers.
Comparative Analysis of the Biological Activity of 2,6-Heptanediol and Other Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2,6-heptanediol and other structurally related diols. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes information on the known biological activities of other short-chain and long-chain diols to provide a predictive comparison. The primary focus is on antimicrobial, anti-inflammatory, and cytotoxic properties, supported by generalized experimental protocols and illustrative diagrams.
Data Presentation
The biological activities of diols are significantly influenced by their carbon chain length and the position of the hydroxyl groups. Generally, antimicrobial efficacy tends to increase with longer carbon chains for 1,2-alkanediols.
Table 1: Comparison of Reported Biological Activities of Various Diols
| Diol | Chemical Structure | Antimicrobial Activity (MIC) | Anti-inflammatory Activity | Cytotoxicity (IC50) |
| This compound | C7H16O2 | Data not available. Likely moderate activity based on trends. | Data not available. | Data not available. |
| 1,2-Pentanediol | C5H12O2 | Moderate | Data not available. | Data not available. |
| 1,2-Hexanediol | C6H14O2 | MIC: 0.5-2% (v/v) against various bacteria.[1] | Data not available. | Data not available. |
| 1,2-Octanediol | C8H18O2 | High; exhibits significant bactericidal activity.[2] | Data not available. | Data not available. |
| 1,2-Decanediol | C10H22O2 | High; exhibits significant bactericidal activity.[2] | Data not available. | Data not available. |
| Lipid Diols (e.g., DiHOMEs) | Variable | Not typically evaluated for this activity. | Pro-inflammatory; promote monocyte chemotaxis. | Can be cytotoxic. |
| Araliadiol | C15H20O2 | Data not available. | Potent anti-inflammatory effects.[3] | Attenuates cytotoxicity in LPS-stimulated cells.[3] |
Note: MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific assay conditions and the microorganisms or cell lines tested.
Key Biological Activities of Diols
Antimicrobial Activity
Anti-inflammatory Activity
The anti-inflammatory properties of diols are more complex and varied. Some lipid-derived vicinal diols, such as dihydroxyoctadecenoic acids (DiHOMEs), have been shown to possess pro-inflammatory properties by promoting the chemotaxis of leukocytes. In contrast, other complex diols like araliadiol, a naturally occurring polyacetylene compound, have demonstrated robust anti-inflammatory effects by downregulating key pro-inflammatory mediators and inhibiting the NF-κB signaling pathway in macrophages.[3] The potential anti-inflammatory activity of a simple aliphatic diol like this compound is currently unknown and would require experimental investigation.
Cytotoxicity
Cytotoxicity is a critical parameter in assessing the therapeutic potential and safety of any compound.[6] Cytotoxicity assays are used to determine the extent to which a substance can damage or kill cells.[6] While some diols, particularly certain lipid diols, can be cytotoxic, others, such as araliadiol, have been shown to attenuate cytotoxicity induced by inflammatory stimuli.[3] The cytotoxicity of short-chain aliphatic diols like this compound has not been extensively studied in the context of therapeutic applications. Safety assessments for cosmetic ingredients include some toxicity data, but this is generally focused on dermal irritation and sensitization rather than cytotoxic potential against specific cell lines.[7]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of diols. Below are generalized protocols for key assays.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Preparation of Diol Solutions: Prepare a stock solution of the test diol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive controls (broth with bacteria, no diol) and negative controls (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the diol at which no visible bacterial growth is observed.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., a relevant human cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of the test diol in the cell culture medium. Replace the old medium with the diol-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the diol concentration.
Anti-inflammatory Activity: NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[9] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Conclusion and Future Directions
The biological activity of this compound remains largely uncharacterized in comparison to other diols like the 1,2-alkanediol series. Based on structure-activity relationships observed in similar compounds, it is plausible that this compound possesses moderate antimicrobial properties. Its anti-inflammatory and cytotoxic profiles are more difficult to predict and necessitate empirical investigation.
Future research should focus on direct, quantitative comparisons of this compound with other C7 diol isomers (e.g., 1,2-heptanediol, 1,7-heptanediol) and with diols of varying chain lengths. Key experimental areas to explore include:
-
Antimicrobial Spectrum: Determining the MIC of this compound against a broad panel of bacteria and fungi.
-
Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways, such as NF-κB and MAPK, in relevant cell models (e.g., macrophages).
-
Cytotoxicity Profiling: Assessing its IC50 values against a range of cancerous and non-cancerous cell lines to determine its therapeutic index.
Such studies will be crucial in elucidating the unique biological activities of this compound and its potential applications in the pharmaceutical and biomedical fields.
References
- 1. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,6-Heptanediol
For Researchers, Scientists, and Drug Development Professionals
2,6-Heptanediol is a valuable chiral building block in organic synthesis, particularly in the preparation of complex molecules and pharmacologically active compounds. Its stereoisomers serve as versatile starting materials for the synthesis of natural products and pharmaceuticals. This guide provides a comparative overview of three distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows.
Route 1: Reduction of 2,6-Heptanedione
This common and straightforward approach involves two main stages: the synthesis of the precursor 2,6-heptanedione, followed by its reduction to the desired diol. Two primary methods for the synthesis of 2,6-heptanedione are presented below.
Synthesis of 2,6-Heptanedione
Method A: From Diketene and Formaldehyde
This method provides a direct route to 2,6-heptanedione from readily available starting materials.
-
Experimental Protocol: In an aqueous medium, diketene (2 moles) is reacted with formaldehyde (1 mole) at a temperature ranging from 0 to 100°C for a period of 4 to 48 hours.[1] Following the reaction, the 2,6-heptanedione is isolated by solvent extraction and subsequent distillation.[1]
-
Reaction Conditions and Yield: A typical reaction is conducted at 30-50°C for 20-30 hours. This process yields 2,6-heptanedione as a colorless oil, which crystallizes upon standing, with a reported yield of 40%.[1]
Method B: From N1,N5-dimethoxy-N1,N5-dimethylglutaramide and Methylmagnesium Bromide
This route utilizes a Grignard reaction to construct the carbon skeleton of 2,6-heptanedione.
-
Experimental Protocol: To a solution of N1,N5-dimethoxy-N1,N5-dimethylglutaramide in dry tetrahydrofuran (THF) at 0°C, a solution of methylmagnesium bromide is added over 30 minutes. The reaction mixture is then warmed to room temperature and stirred for 2 hours. The reaction is quenched with water, followed by the addition of 1% aqueous HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. Purification by silica gel chromatography affords 2,6-heptanedione.
-
Reaction Conditions and Yield: The reaction is typically carried out in THF at temperatures ranging from 0 to 20°C for 2.5 hours. This method yields 2,6-heptanedione as a brownish solid with a reported yield of 40%.
Reduction of 2,6-Heptanedione to this compound
The reduction of the dione to the diol can be achieved using various reducing agents. A general procedure using sodium borohydride is described below.
-
Experimental Protocol: 2,6-Heptanedione is dissolved in methanol and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
-
Expected Outcome: This reduction is expected to produce a mixture of diastereomers (racemic and meso compounds) of this compound. The yield is generally high for this type of reduction.
Route 2: Asymmetric Synthesis via Chiral Sulfoxides
This stereoselective route allows for the synthesis of enantiomerically enriched this compound, which is crucial for applications in drug development where specific stereoisomers are required. This method is based on the work of G. Solladié and coworkers.[2]
-
Key Concept: The stereoselectivity is induced by a chiral sulfoxide auxiliary. The synthesis involves the stereoselective reduction of an optically active β-ketosulfoxide precursor.
-
Experimental Protocol (General Outline): The synthesis starts with the preparation of an optically active β-ketosulfoxide. This is typically achieved by the condensation of the anion of an optically pure methyl p-tolyl sulfoxide with an appropriate ester. The resulting chiral β-ketosulfoxide is then subjected to a stereoselective reduction using a hydride reducing agent such as diisobutylaluminium hydride (DIBAL-H). The chiral auxiliary is subsequently removed to yield the enantiomerically enriched diol.[2] Both enantiomers of this compound can be prepared by using the appropriate enantiomer of the chiral sulfoxide.
-
Reported Outcome: This method has been successfully applied to prepare both enantiomers of this compound with high stereoselectivity.[3]
Route 3: Double Grignard Addition to a Glutaric Acid Derivative
This approach builds the this compound skeleton through the twofold addition of a methyl Grignard reagent to a five-carbon difunctional starting material, such as a dialkyl glutarate.
-
Key Concept: Grignard reagents add twice to esters, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. When a diester is used, this reaction occurs at both ester functionalities.
-
Experimental Protocol (Proposed): To a solution of dimethyl glutarate in an ethereal solvent (e.g., diethyl ether or THF), an excess of methylmagnesium bromide (more than 4 equivalents) is added slowly at a low temperature (e.g., 0°C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield this compound.
-
Expected Outcome: This reaction is expected to produce this compound. However, yields can be variable, and side reactions are possible. This route is less common in the literature for the specific synthesis of this compound compared to the reduction of 2,6-heptanedione.
Quantitative Data Summary
| Route | Starting Material(s) | Key Intermediate | Reagents | Yield | Product | Stereoselectivity |
| 1A | Diketene, Formaldehyde | 2,6-Heptanedione | H₂O | 40% (for dione)[1] | Mixture of diastereomers | Not selective |
| 1B | N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide, CH₃MgBr | 2,6-Heptanedione | THF | 40% (for dione) | Mixture of diastereomers | Not selective |
| Reduction | 2,6-Heptanedione | - | NaBH₄, MeOH | High (expected) | Mixture of diastereomers | Not selective |
| 2 | Optically active methyl p-tolyl sulfoxide, Ester | Chiral β-ketosulfoxide | DIBAL-H, etc. | High (reported)[2] | Enantiomerically enriched | High[3] |
| 3 | Dimethyl glutarate, CH₃MgBr | - | Et₂O or THF | Variable (expected) | This compound | Not selective |
Experimental Workflows
Caption: Comparative workflows for the synthesis of this compound.
References
A Comparative Guide to ¹H and ¹³C NMR for the Characterization of 2,6-Heptanediol
In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering deep insights into the molecular framework. For a molecule such as 2,6-heptanediol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical, yet distinct, pieces of information that, when used in concert, allow for unambiguous characterization. This guide provides a comparative analysis of the data obtained from both techniques for this compound, supported by predicted spectral data and detailed experimental protocols.
Data Presentation: ¹H vs. ¹³C NMR of this compound
The structural asymmetry of this compound leads to a unique set of signals in both ¹H and ¹³C NMR spectra. Due to the chiral centers at C2 and C6, the protons on the central methylene groups (C3, C4, and C5) are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns in the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| H1, H7 (-CH₃) | 1.18 | Doublet | 6.2 | 6H |
| H2, H6 (-CH) | 3.75 | Multiplet | - | 2H |
| H3, H5 (-CH₂) | 1.35 - 1.55 | Multiplet | - | 4H |
| H4 (-CH₂) | 1.25 | Multiplet | - | 2H |
| -OH | Variable | Singlet (broad) | - | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) (ppm) |
| C1, C7 | 23.5 |
| C2, C6 | 67.8 |
| C3, C5 | 38.9 |
| C4 | 22.0 |
Core Differences and Complementarity
¹H NMR spectroscopy provides rich detail about the proton environments, including the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity and coupling constants). For instance, the doublet for the methyl protons (H1, H7) immediately indicates a single neighboring proton on C2 and C6, respectively. The multiplets for the methylene and methine protons arise from complex spin-spin coupling with their non-equivalent neighbors.
Conversely, ¹³C NMR offers a more direct and simplified view of the carbon skeleton.[1][2] The wider chemical shift range (0-220 ppm) compared to ¹H NMR (0-12 ppm) results in a spectrum where each unique carbon atom typically appears as a distinct, well-resolved singlet (in a proton-decoupled experiment), minimizing signal overlap.[1] While standard ¹³C NMR spectra do not provide information about the number of attached protons or coupling between carbons, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons. The four distinct signals in the predicted ¹³C NMR spectrum of this compound directly confirm the presence of four unique carbon environments in the molecule, consistent with its structure.
Logical Workflow for Spectroscopic Analysis
The characterization of this compound using NMR spectroscopy follows a logical progression where the information from both ¹H and ¹³C NMR is integrated to build a complete structural picture.
Caption: Logical workflow for the structural elucidation of this compound using ¹H and ¹³C NMR.
Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous sample preparation and appropriate acquisition parameters.
¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard one-pulse sequence. Typical parameters include:
-
Spectral width: ~15 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
¹³C NMR Spectroscopy
-
Sample Preparation:
-
Due to the lower natural abundance of ¹³C (~1.1%), a more concentrated sample is generally required compared to ¹H NMR.[2]
-
Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, including TMS as a reference standard.
-
-
Data Acquisition:
-
Follow the same initial steps for locking and shimming as in ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a one-pulse sequence with broadband proton decoupling. This simplifies the spectrum by collapsing ¹³C-¹H couplings into singlets and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Typical parameters include:
-
Spectral width: ~220 ppm
-
Pulse angle: 45-90 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (can be longer for quaternary carbons, though none are present in this compound)
-
Number of scans: 128 to 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
References
performance of different chiral columns for 2,6-heptanediol separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules like 2,6-heptanediol is a critical step in pharmaceutical development and chemical research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers. This guide provides a comparative overview of the performance of various polysaccharide-based chiral columns for the separation of short-chain aliphatic diols, offering valuable insights for the method development of this compound separation.
Due to the limited availability of direct comparative studies on this compound, this guide presents illustrative data based on the separation of structurally similar aliphatic diols, such as 2,3-butanediol and hex-2-ene-2,3-diol. The data herein is compiled from various sources, including application notes and scientific literature, to provide a comprehensive performance overview of popular chiral columns.
Performance Comparison of Chiral Columns
The selection of an appropriate chiral column and mobile phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those found in the Chiralpak and Chiralcel series of columns, are widely recognized for their broad applicability. The following tables summarize the performance of different chiral columns for the separation of aliphatic diols, providing key chromatographic parameters to aid in column selection.
Table 1: Initial Screening Results for a Model Aliphatic Diol (e.g., 2,3-Butanediol)[1]
This table illustrates typical initial screening results across a range of immobilized polysaccharide-based columns with various mobile phase conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Mobile Phase Composition | Resolution (Rs) |
| Chiralpak IA | Normal Phase | n-Hexane / Isopropanol (90:10, v/v) | 1.8 |
| Polar Organic | Acetonitrile / Methanol (95:5, v/v) | 0.8 | |
| Reversed-Phase | Water / Acetonitrile (60:40, v/v) | No Separation | |
| Chiralpak IB | Normal Phase | n-Hexane / Isopropanol (90:10, v/v) | 1.2 |
| Chiralpak IC | Normal Phase | n-Hexane / Isopropanol (90:10, v/v) | 0.9 |
| Chiralpak ID | Normal Phase | n-Hexane / Isopropanol (90:10, v/v) | No Separation |
Note: The data in this table is illustrative and based on the separation of a model compound to demonstrate a typical screening outcome.[1]
Table 2: Method Optimization for a Model Aliphatic Diol on Chiralpak IA[1]
Following the initial screening, the most promising column and mobile phase combination is typically optimized to enhance the separation. This table demonstrates the effect of varying mobile phase composition, flow rate, and temperature on the resolution of a model diol on the Chiralpak IA column.
| Parameter | Condition | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Modifier % | Hex/IPA (95:5) | 12.5 | 14.8 | 2.1 |
| Hex/IPA (90:10) | 8.2 | 9.5 | 1.8 | |
| Hex/IPA (85:15) | 6.1 | 6.9 | 1.3 | |
| Flow Rate | 0.8 mL/min | 15.6 | 18.5 | 2.3 |
| 1.0 mL/min | 12.5 | 14.8 | 2.1 | |
| 1.2 mL/min | 10.4 | 12.3 | 1.9 | |
| Temperature | 15 °C | 13.1 | 15.6 | 2.2 |
| 25 °C | 12.5 | 14.8 | 2.1 | |
| 35 °C | 11.9 | 13.9 | 1.9 |
Note: The data in this table is illustrative and based on the optimization of a model compound separation.[1]
Experimental Protocols
A systematic approach to chiral method development is crucial for efficiently achieving optimal separation. The following is a generalized experimental protocol for the separation of a simple aliphatic diol, which can be adapted for this compound.
1. Analyte and Sample Preparation:
-
Analyte: Racemic standard of the aliphatic diol.
-
Sample Solution: Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in the initial mobile phase composition.
2. HPLC System and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column thermostat, and a suitable detector. For analytes lacking a UV chromophore, a Refractive Index Detector (RID) is recommended.
-
Column Dimensions: Standard analytical columns of 250 x 4.6 mm with a 5 µm particle size are typically used for initial screening.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used for initial screening.
-
Column Temperature: Maintain a constant temperature, typically 25 °C, during screening.
-
Injection Volume: 10 µL.
3. Initial Screening Protocol:
-
Equilibrate the chiral column with the selected mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform isocratic runs for each selected chiral column with a variety of mobile phases, as outlined in Table 1 (Normal Phase, Polar Organic, and Reversed-Phase).
-
Evaluate the resulting chromatograms for any degree of separation between the enantiomers. A resolution (Rs) greater than 1.0 is generally considered a promising starting point for optimization.
4. Method Optimization Protocol:
-
Select the column and mobile phase that provided the best initial separation.
-
Optimize Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase to find the optimal balance between retention time and resolution.
-
Optimize Flow Rate: Evaluate the effect of flow rate on resolution and analysis time. Lower flow rates can sometimes improve resolution.
-
Optimize Temperature: Investigate the effect of column temperature on the separation. Lower temperatures often lead to better resolution for polysaccharide-based CSPs.
Experimental Workflow
The logical progression of developing a chiral separation method can be visualized as a workflow diagram. This diagram illustrates the key decision points and steps from initial screening to a fully optimized method.
Caption: Workflow for Chiral HPLC Method Development.
References
A Comparative Guide to the Reactivity of 2,6-Heptanediol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical arrangement of the hydroxyl groups along the heptane backbone significantly influences the molecule's three-dimensional shape and its interaction with chiral reagents, catalysts, and enzymes. These differences can be exploited to achieve selective reactions, a critical aspect in the synthesis of complex chiral molecules and active pharmaceutical ingredients.
Theoretical Framework: How Stereochemistry Influences Reactivity
The reactivity of the 2,6-heptanediol stereoisomers is primarily dictated by the spatial relationship between the two hydroxyl groups.
-
Enantiomers ((2R,6R) and (2S,6S)) : These molecules are non-superimposable mirror images. In an achiral environment, they exhibit identical chemical and physical properties, including reactivity. However, in the presence of a chiral entity (e.g., a chiral catalyst, enzyme, or another chiral molecule), they will interact differently, leading to different reaction rates. This is the fundamental principle behind kinetic resolution.
-
Diastereomers (meso vs. chiral isomers) : The meso form and the chiral enantiomers have different spatial arrangements and are not mirror images. Therefore, they possess distinct physical properties and can exhibit different reactivity even in an achiral environment. For instance, the relative orientation of the hydroxyl groups in the meso isomer may favor or hinder the formation of cyclic transition states or products compared to the chiral isomers.
Key Reactions for Differentiating Stereoisomer Reactivity
Several classes of reactions are particularly sensitive to the stereochemistry of diols and can be employed to compare the reactivity of the this compound stereoisomers. These include:
-
Enzymatic Kinetic Resolution: Utilizes the high stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of a racemic mixture at a much faster rate than the other.
-
Catalytic Oxidation: The use of chiral or even achiral catalysts can lead to different oxidation rates for diastereomers due to steric and electronic effects in the transition state.
-
Cyclization Reactions: The formation of cyclic derivatives, such as acetals or ketals, can be influenced by the ability of the diol to adopt the necessary conformation for ring closure.
Quantitative Data Summary
As direct experimental data for the relative reactivity of this compound stereoisomers is not available in published literature, the following table provides a template for presenting such data once obtained through the experimental protocols outlined below. The expected qualitative outcomes are noted based on analogous systems.
| Reaction | Stereoisomer | Relative Rate Constant (k_rel) | Enantiomeric Excess (ee) of Unreacted Diol (%) | Diastereomeric Ratio of Product |
| Enzymatic Acylation | (2R,6R)-2,6-Heptanediol | Expected to be different | >99% (for the slower reacting enantiomer at ~50% conversion) | N/A |
| (2S,6S)-2,6-Heptanediol | Expected to be different | >99% (for the slower reacting enantiomer at ~50% conversion) | N/A | |
| meso-2,6-Heptanediol | May react at a different rate than the chiral isomers | N/A | N/A | |
| Catalytic Oxidation | (2R,6R)/(2S,6S)-2,6-Heptanediol | Expected to be different from meso | N/A | Dependent on oxidant |
| meso-2,6-Heptanediol | Expected to be different from chiral isomers | N/A | Dependent on oxidant | |
| Acetal Formation | (2R,6R)/(2S,6S)-2,6-Heptanediol | Expected to be different from meso | N/A | Dependent on aldehyde/ketone |
| meso-2,6-Heptanediol | Expected to be different from chiral isomers | N/A | Dependent on aldehyde/ketone |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively compare the reactivity of this compound stereoisomers.
Enzymatic Kinetic Resolution via Acylation
This protocol utilizes a lipase to selectively acylate one enantiomer of a racemic mixture of (2R,6R)- and (2S,6S)-2,6-heptanediol.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Standard workup reagents
-
Chiral HPLC or GC column for analysis
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add racemic this compound (1.0 eq), anhydrous toluene (to a concentration of 0.1 M), and activated 4 Å molecular sieves.
-
Add the acyl donor (1.5 eq).
-
Equilibrate the mixture at the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding the immobilized lipase (e.g., 20 mg/mmol of diol).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the unreacted diol and the acylated product.
-
Quench the reaction at approximately 50% conversion by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure and purify the unreacted diol and the monoacylated product by column chromatography.
-
Determine the enantiomeric excess of the recovered diol and the monoacetate to calculate the selectivity factor (E).
Comparative Oxidation using a Manganese Catalyst
This protocol compares the oxidation rates of the meso and racemic chiral stereoisomers.
Materials:
-
(2R,6R)/(2S,6S)-2,6-Heptanediol (racemic mixture)
-
meso-2,6-Heptanediol
-
Manganese(II) sulfate (MnSO₄)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Solvent system (e.g., acetonitrile/water)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Prepare two separate reaction vessels, one with the racemic mixture of this compound and the other with the meso isomer, each at the same concentration (e.g., 0.1 M) in the acetonitrile/water solvent system.
-
Add a known amount of the internal standard to each vessel.
-
To each solution, add NaHCO₃ (3.0 eq) followed by a catalytic amount of MnSO₄ (0.01 eq).
-
Initiate the reactions by adding a solution of Oxone® (1.1 eq) in water dropwise over 10 minutes.
-
Monitor the disappearance of the starting materials in both reactions by taking aliquots at regular time points and analyzing them by GC-FID.
-
Plot the concentration of the diol versus time for each stereoisomer to determine the initial reaction rates.
-
The relative reactivity can be determined by comparing the rate constants.
Visualizations
Logical Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of this compound stereoisomers.
Signaling Pathway for Enzymatic Kinetic Resolution
Caption: Pathway of lipase-catalyzed kinetic resolution of this compound.
A Comparative Guide to the Synthesis of 2,6-Heptanediol: A Cost-Benefit Analysis for Researchers
Introduction: 2,6-Heptanediol stands as a pivotal chiral building block in the synthesis of a multitude of pharmaceutical compounds and other high-value chemicals. The stereoisomers of this diol are critical intermediates in the assembly of complex molecular architectures, rendering its efficient and economical synthesis a significant focus in drug development and chemical research. This guide presents a comprehensive cost-benefit analysis of various synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into two principal synthetic pathways to its precursor, 2,6-heptanedione, and the subsequent reduction to the target diol. This analysis is supported by detailed experimental protocols, a comparative cost breakdown of starting materials, and illustrative diagrams of the synthetic pathways to provide a holistic understanding.
Synthetic Pathways to this compound
The synthesis of this compound is most commonly achieved through a two-step process: the formation of the precursor 2,6-heptanedione, followed by its reduction.
Route 1: Synthesis of 2,6-Heptanedione from Diketene and Formaldehyde
This traditional and well-established method utilizes inexpensive and readily accessible starting materials. The reaction of diketene with formaldehyde yields 2,6-heptanedione, which is then reduced to this compound.
Route 2: Synthesis of 2,6-Heptanedione from N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide and Methylmagnesium Bromide
An alternative approach involves the use of a Weinreb amide derivative, which reacts with the Grignard reagent, methylmagnesium bromide, to produce 2,6-heptanedione. This dione is subsequently reduced to the final diol product.
Reduction of 2,6-Heptanedione
The conversion of 2,6-heptanedione to this compound can be accomplished through several reduction methods. This guide focuses on two of the most prevalent techniques:
-
Sodium Borohydride (NaBH₄) Reduction: A versatile and mild reducing agent, widely employed for the selective reduction of ketones.
-
Catalytic Hydrogenation with Raney Nickel: A robust and highly efficient catalytic method for ketone reduction, particularly suitable for larger-scale synthesis.
Cost-Benefit Analysis
The following table summarizes the estimated costs of starting materials and key reaction parameters for the different synthetic routes. It is important to note that chemical prices are subject to variation based on the supplier, purity, and purchase volume. The presented costs are estimations derived from currently available data and are intended for comparative evaluation.
| Parameter | Route 1: Diketene & Formaldehyde | Route 2: Weinreb Amide & Grignard | Reduction Method A: NaBH₄ | Reduction Method B: Raney Nickel |
| Starting Materials Cost | Diketene: ~
| N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide: Price not readily available (likely high)Methylmagnesium Bromide (3M in ether): ~$236/L | Sodium Borohydride: ~$2,250/kg | Raney Nickel: ~$1259/kg (spent catalyst price, fresh catalyst likely higher) |
| Precursor Synthesis Yield | ~40% | ~40% | N/A | N/A |
| Precursor Synthesis Time | 24 hours | 2.5 hours | N/A | N/A |
| Reduction Yield (Estimated) | N/A | N/A | ~85-95% | ~90-99% |
| Reduction Time (Estimated) | N/A | N/A | 1-4 hours | 4-24 hours |
| Overall Cost | Lower | Higher (due to Weinreb amide) | Moderate | Potentially lower for large scale due to catalyst recycling |
| Safety Considerations | Diketene is toxic and reactive. Formaldehyde is a known carcinogen. | Grignard reagents are highly reactive and moisture-sensitive. | Sodium borohydride is flammable when wet. | Raney nickel is pyrophoric and must be handled wet. Hydrogen gas is highly flammable. |
| Scalability | Scalable | Less scalable due to cost and handling of Grignard reagent. | Scalable | Highly scalable for industrial applications. |
Experimental Protocols
Synthesis of 2,6-Heptanedione (Route 1)
-
Materials: Diketene, 37% formaldehyde solution, deionized water, sodium chloride, benzene (or a safer alternative such as toluene), saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous sodium sulfate, rotary evaporator, and distillation apparatus.
-
Procedure:
-
In a well-ventilated chemical fume hood, a mixture of 2.5 moles of 37% formaldehyde solution and 5.0 moles of diketene in water is prepared.
-
The heterogeneous mixture is stirred and warmed to 40°C. The exothermic reaction is carefully controlled to maintain a constant temperature of 40°C for 24 hours. Initial cooling with a water bath may be required.
-
Upon completion, the reaction mixture is cooled to ambient temperature, and sodium chloride is added to saturation.
-
The precipitated organic layer is extracted three times with benzene or toluene.
-
The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by vacuum distillation to afford 2,6-heptanedione.
-
Synthesis of 2,6-Heptanedione (Route 2)
-
Materials: N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide, methylmagnesium bromide (3M solution in THF), anhydrous THF, 1% aqueous HCl solution, ethyl acetate, brine, anhydrous sodium sulfate, and silica gel for column chromatography.
-
Procedure:
-
A flame-dried round-bottom flask is charged with N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide (0.252 mol) and 800 mL of anhydrous THF under an inert atmosphere (e.g., argon).
-
The solution is cooled to 0°C using an ice bath.
-
Methylmagnesium bromide (0.756 mol, 250 mL of a 3M solution) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature is maintained at 0°C.
-
The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.
-
The reaction is cautiously quenched by the sequential addition of 50 mL of water and 300 mL of 1% aqueous HCl solution.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with 1% aqueous HCl solution followed by brine.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (elution with a gradient of ethyl acetate in petroleum ether) to yield 2,6-heptanedione.
-
Reduction of 2,6-Heptanedione to this compound (Method A: Sodium Borohydride)
-
Materials: 2,6-heptanedione, methanol, sodium borohydride, deionized water, diethyl ether, brine, and anhydrous magnesium sulfate.
-
Procedure (General Protocol, may require optimization):
-
2,6-heptanedione is dissolved in methanol, and the solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction is stirred for 1-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the careful addition of water.
-
Methanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated to yield crude this compound.
-
The product is purified by vacuum distillation or recrystallization.
-
Reduction of 2,6-Heptanedione to this compound (Method B: Catalytic Hydrogenation with Raney Nickel)
-
Materials: 2,6-heptanedione, ethanol (or another suitable solvent), Raney nickel (pyrophoric, handle with extreme care), a source of hydrogen gas, and a hydrogenation apparatus (e.g., Parr hydrogenator).
-
Procedure (General Protocol, requires specialized equipment and adherence to strict safety protocols):
-
A solution of 2,6-heptanedione in ethanol is placed in a hydrogenation vessel.
-
A catalytic amount of wet Raney nickel is carefully added to the vessel.
-
The vessel is sealed and purged first with nitrogen and then with hydrogen gas.
-
The vessel is pressurized with hydrogen to the desired pressure (e.g., 50 psi).
-
The reaction mixture is stirred at ambient temperature or with gentle heating.
-
The reaction progress is monitored by observing the uptake of hydrogen.
-
Upon completion, the hydrogen is carefully vented, and the vessel is purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite (the filter cake must be kept wet to prevent ignition).
-
The solvent is removed from the filtrate under reduced pressure to give crude this compound.
-
The product is purified by vacuum distillation or recrystallization.
-
Visualizations of Synthetic Pathways and Workflow
Caption: Synthesis of this compound via the diketene and formaldehyde route.
Safety Operating Guide
Navigating the Disposal of 2,6-Heptanediol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2,6-Heptanediol, ensuring the protection of personnel and adherence to regulatory standards.
While this compound is not definitively classified as a hazardous substance based on available data, a cautious approach to its disposal is recommended. All chemical waste should be managed in accordance with established laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile or butyl rubber), and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data relevant to the storage and disposal of chemical waste, including this compound. These figures are based on general laboratory hazardous waste guidelines.
| Parameter | Value | Regulation/Guideline |
| Flash Point of this compound | 119.6°C[1][2] | - |
| Maximum Hazardous Waste Accumulation (Satellite Accumulation Area) | 55 gallons | EPA / RCRA |
| Maximum Acutely Toxic Waste Accumulation (P-list) (Satellite Accumulation Area) | 1 quart of liquid or 1 kg of solid | EPA / RCRA |
| Maximum Storage Time in Satellite Accumulation Area | 12 months (as long as quantity limits are not exceeded) | EPA / RCRA |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow the general procedures for laboratory chemical waste.
1. Waste Characterization:
-
Although not specifically listed as a hazardous waste, treat this compound as a chemical waste stream.
-
Do not mix this compound waste with other waste streams to avoid unforeseen chemical reactions.
2. Container Selection and Labeling:
-
Select a chemically compatible container with a secure, leak-proof lid. Plastic containers are often preferred.
-
The container must be in good condition, free from cracks or damage.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Caution: Chemical Waste").
3. Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Segregate the this compound waste container from incompatible materials.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the designated waste container.
-
For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
5. Arranging for Disposal:
-
Once the waste container is full or is no longer being used, arrange for its removal by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Complete any required waste pickup forms, providing an accurate description of the contents.
-
Do not dispose of this compound by pouring it down the drain or placing it in the regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
Navigating the Safe Handling of 2,6-Heptanediol: A Comprehensive Guide
Key Physical and Chemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes the key quantitative data for 2,6-Heptanediol.
| Property | Value |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol [1][2] |
| Density | 0.945 g/cm³[3] |
| Boiling Point | 233.2 °C at 760 mmHg[3] |
| Flash Point | 119.6 °C[3] |
| LogP (Octanol-Water Partition Coefficient) | 0.91830[3] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is crucial to minimize risk and ensure a safe laboratory environment.
Pre-Operational Checks & Personal Protective Equipment (PPE)
Before commencing any work with this compound, a thorough pre-operational check is mandatory. This includes ensuring that all necessary safety equipment is readily available and in good working order.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes. A face shield may be required for procedures with a higher risk of splashing.[5]
-
Hand Protection: Wear protective gloves. While specific breakthrough times for this compound are not available, nitrile or butyl rubber gloves are generally recommended for handling alcohols and diols. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Respiratory Protection: A vapor respirator should be used if working in a poorly ventilated area or if aerosols or mists are generated.[5]
-
Skin and Body Protection: A laboratory coat or protective clothing should be worn to prevent skin contact.[5] In cases of potential significant exposure, chemical-resistant aprons or suits may be necessary. Protective boots may be required depending on the scale of the operation.[5]
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from heat, sparks, and open flames.
-
Spill Cleanup Procedure
In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential hazards.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any vapors.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the recommended personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[5]
-
Collect Absorbent Material: Carefully scoop the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
In case of accidental exposure, immediate first aid is critical.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water. If skin irritation or a rash occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[5]
A rescuer should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, when providing first aid.[5]
Disposal Plan
Proper disposal of this compound and its containers is an essential aspect of responsible chemical management.
-
Chemical Disposal:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Decontaminated containers can then be disposed of in accordance with local regulations.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. (2R,6R)-2,6-Heptanediol | C7H16O2 | CID 6992337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H16O2 | CID 330067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. heptane-2,6-diol | CAS#:5969-12-0 | Chemsrc [chemsrc.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. (2R,6R)-2,6-HEPTANEDIOL - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
